Fmoc-D-Nle-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFCFPNRQDANPN-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373243 | |
| Record name | Fmoc-D-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112883-41-7 | |
| Record name | Fmoc-D-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-D-Norleucine: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Fmoc-D-norleucine, a critical building block in modern peptide synthesis, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, provides a detailed protocol for its application in solid-phase peptide synthesis (SPPS), and illustrates the synthesis workflow.
Fmoc-D-norleucine, the N-α-Fmoc protected form of D-norleucine, is an essential non-proteinogenic amino acid derivative. Its incorporation into peptide chains is a key strategy for enhancing the metabolic stability and modifying the conformational properties of synthetic peptides. The straight-chain, non-branched side chain of norleucine provides a unique hydrophobic character without the steric hindrance associated with other bulky amino acids, making it a valuable tool in the design of peptide-based therapeutics.
Core Physicochemical Properties
A summary of the key quantitative data for Fmoc-D-norleucine is presented in the table below. These properties are critical for its effective use in synthetic protocols and for the characterization of the final peptide products.
| Property | Value |
| CAS Number | 112883-41-7[1][2][3][4] |
| Molecular Weight | 353.42 g/mol [1][2][4] |
| Molecular Formula | C₂₁H₂₃NO₄[1] |
| Melting Point | 140 - 146 °C[1][2][4] |
| Appearance | White to off-white powder[1][2][4] |
| Purity | ≥98% (HPLC)[2][4] |
| Optical Rotation | [α]D²⁰ = +19 ±3° (c=1 in DMF)[1][2][4] |
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-norleucine is predominantly utilized in Fmoc-based solid-phase peptide synthesis. The Fmoc protecting group provides a stable N-terminal protection that can be selectively removed under mild basic conditions, typically with piperidine, without affecting the acid-labile side-chain protecting groups of other amino acids in the sequence. This orthogonality is a cornerstone of modern peptide chemistry.
Experimental Workflow for Fmoc-SPPS
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using Fmoc-protected amino acids like Fmoc-D-norleucine.
Caption: Workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocol: Incorporation of Fmoc-D-norleucine
This protocol provides a generalized methodology for the manual incorporation of an Fmoc-D-norleucine residue into a growing peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-D-norleucine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: e.g., N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Methodology:
-
Resin Preparation and Swelling:
-
Place the resin in a solid-phase synthesis vessel.
-
Wash the resin with DMF (3 times).
-
Swell the resin in DMF for at least 30 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Incorporation of Fmoc-D-norleucine):
-
In a separate vial, dissolve Fmoc-D-norleucine (3-5 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated Fmoc-D-norleucine solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Optional: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.
-
-
Chain Elongation:
-
To add the next amino acid, repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps with the desired Fmoc-protected amino acid.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
The crude peptide can be purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
This comprehensive guide provides the essential information for the successful application of Fmoc-D-norleucine in peptide synthesis. Its unique properties and the robust methodology of Fmoc-SPPS enable the creation of novel and effective peptide-based molecules for a wide range of research and therapeutic applications.
References
The Strategic Incorporation of Fmoc-D-Nle-OH in Modern Peptide Research: A Technical Guide
For Immediate Release
Shanghai, China – December 7, 2025 – In the landscape of advanced biochemical research and drug development, the use of non-proteinogenic amino acids is a cornerstone of innovation. Among these, Fmoc-D-Nle-OH, a D-enantiomer of the leucine analogue norleucine equipped with a fluorenylmethoxycarbonyl (Fmoc) protecting group, has emerged as a critical tool for peptide scientists. This technical guide provides an in-depth exploration of the applications, methodologies, and quantitative aspects of utilizing this compound in the synthesis of novel peptides with enhanced therapeutic potential.
Core Applications in Research and Drug Discovery
This compound is primarily employed as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of D-norleucine into peptide sequences offers several strategic advantages for researchers and drug developers. As an unnatural amino acid, D-norleucine is not susceptible to degradation by proteases that typically recognize L-amino acids, thereby significantly enhancing the in-vivo half-life of peptide-based therapeutics.
Furthermore, the isosteric similarity of norleucine to methionine allows it to serve as a non-oxidizable substitute, preventing the loss of activity that can occur with methionine-containing peptides under oxidative stress. The unique structural properties of D-norleucine can also induce specific conformational constraints on the peptide backbone, which can lead to modified biological activity, such as altered receptor binding affinity and signaling pathways. This makes it a valuable tool in the rational design of peptide agonists and antagonists with tailored pharmacological profiles. For instance, peptides containing D-amino acids are being explored as modulators of G protein-coupled receptors (GPCRs), a large family of receptors that are crucial drug targets.
Quantitative Data on this compound in Peptide Synthesis
The efficiency and fidelity of incorporating this compound into a growing peptide chain are critical for the successful synthesis of the target molecule. The following table summarizes key quantitative parameters associated with the use of Fmoc-protected amino acids in SPPS.
| Parameter | Typical Value/Range | Significance in Peptide Synthesis |
| Purity of this compound | ≥98.0% | High purity of the building block is essential to prevent the incorporation of impurities into the final peptide product. |
| Per-Step Coupling Efficiency | >99% | High coupling efficiency is crucial for the synthesis of long peptides, as cumulative yield decreases with each coupling step. |
| Racemization Rate per Cycle | <0.4% (with optimized coupling reagents) | Minimizing racemization is critical to ensure the stereochemical integrity of the final peptide, which directly impacts its biological activity. The use of additives like HOBt or OxymaPure can suppress racemization.[1][2] |
| Impact on Biological Activity (Example) | Nearly two-fold increased peroxygenase activity in a P450 enzyme when all methionines were replaced with norleucine. | Demonstrates the potential of norleucine incorporation to enhance the functional properties of proteins and peptides. |
Experimental Protocols
General Protocol for Manual Solid-Phase Peptide Synthesis (SPPS) of a D-Norleucine Containing Peptide
This protocol is adapted from a standard procedure for dipeptide synthesis and can be extended for longer sequences. The example here is for the synthesis of a hypothetical peptide, Ac-Tyr-D-Nle-Phe-NH₂, intended for GPCR interaction studies.
Materials:
-
Rink Amide resin
-
This compound
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Phe-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Acetic anhydride
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine in DMF solution for 20 minutes to ensure complete Fmoc group removal.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
First Amino Acid Coupling (Fmoc-Phe-OH):
-
In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the mixture to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Subsequent Amino Acid Couplings (this compound and Fmoc-Tyr(tBu)-OH):
-
Repeat the Fmoc deprotection step as described in step 1.
-
Couple this compound and then Fmoc-Tyr(tBu)-OH by repeating the coupling procedure described in step 2 for each amino acid.
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF to the resin.
-
Agitate for 30 minutes.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Visualizing Key Processes
To further elucidate the role of this compound in research, the following diagrams illustrate the experimental workflow of SPPS and a relevant biological signaling pathway.
References
Fmoc-D-Nle-OH: An In-Depth Technical Guide to Solubility for Researchers and Drug Development Professionals
Introduction: N-α-Fmoc-D-norleucine (Fmoc-D-Nle-OH) is a critical building block in solid-phase peptide synthesis (SPPS), frequently utilized to introduce non-proteinogenic amino acid residues into peptide sequences for drug discovery and development. The solubility of this reagent in various organic solvents is a paramount consideration for achieving efficient and successful peptide coupling. This technical guide provides a comprehensive overview of the solubility of this compound, complete with quantitative data, detailed experimental protocols, and a workflow for its application in SPPS.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₃NO₄ | [1][2] |
| Molecular Weight | 353.41 g/mol | [1][2] |
| Appearance | White to off-white powder | [1][2] |
| CAS Number | 112883-41-7 | [1][2] |
Solubility of this compound
The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative and qualitative solubility data.
| Solvent | Solubility | Concentration (approx.) | Notes |
| N,N-Dimethylformamide (DMF) | Clearly soluble | ~0.5 M (176.7 mg/mL) | Based on 1 mmol in 2 mL.[1][3] |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL | 282.96 mM | May require ultrasonication to fully dissolve.[2][4] |
| N-Methyl-2-pyrrolidone (NMP) | Good to excellent | Not specified | Generally a good solvent for Fmoc-amino acids.[5][6] |
| Dichloromethane (DCM) | Limited | Not specified | Generally not a good solvent for many Fmoc-amino acids.[5] |
| Ethanol | Soluble | ~30 mg/mL | Data for the similar Fmoc-L-leucine.[7] |
Experimental Protocol: Determination of this compound Solubility
The following protocol outlines a detailed methodology for determining the solubility of this compound in a solvent of interest.
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a defined temperature.
Materials:
-
This compound (powder)
-
Solvent of interest (e.g., DMF, NMP, DMSO, DCM)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Equilibrate the vial in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vial to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant (the saturated solution).
-
Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the diluted sample of the saturated solution into the HPLC system.
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units (e.g., mg/mL, M).
-
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in SPPS. Its solubility in the synthesis solvent, typically DMF or NMP, is crucial for efficient coupling to the growing peptide chain.
General Workflow for this compound in SPPS
The following diagram illustrates the key steps in a typical SPPS cycle involving the incorporation of an Fmoc-protected amino acid like this compound.
Caption: General workflow of solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
This technical guide provides essential information on the solubility of this compound for professionals in peptide synthesis and drug development. Understanding the solubility characteristics in various solvents, alongside a robust protocol for its determination, is fundamental for optimizing reaction conditions and ensuring the successful synthesis of peptides containing this non-natural amino acid. The provided SPPS workflow further contextualizes the practical application of this crucial reagent.
References
- 1. This compound Novabiochem 112883-41-7 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fmoc-L-Nle-OH | Matrix Innovation [matrix-innovation.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
A Technical Guide to the Incorporation of Non-Natural Amino Acids in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of non-natural amino acids (nAAs) into peptides via Solid-Phase Peptide Synthesis (SPPS) has emerged as a transformative strategy in drug discovery and chemical biology. These unique building blocks, not found in the canonical 20 proteinogenic amino acids, offer a powerful toolkit to enhance the therapeutic properties of peptides. By strategically incorporating nAAs, researchers can improve metabolic stability, modulate receptor affinity and selectivity, constrain peptide conformation, and introduce novel chemical functionalities for bioconjugation and imaging.[1][2][3][4] This guide provides an in-depth overview of the core principles, experimental protocols, and key considerations for the successful incorporation of nAAs in SPPS.
Core Principles of Non-Natural Amino Acid Incorporation in SPPS
Solid-Phase Peptide Synthesis, pioneered by Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5] The incorporation of nAAs follows the same fundamental cycle of deprotection, coupling, and washing. However, the unique structural features of nAAs often necessitate modifications to standard protocols to ensure high coupling efficiency and minimize side reactions.
The most widely used strategy for SPPS is the Fmoc/tBu approach, which offers mild reaction conditions and orthogonal protection schemes.[6] In this method, the α-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side chains of reactive amino acids are protected by acid-labile groups such as tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc).[6][7]
Protecting Group Strategies for Non-Natural Amino Acids
The selection of appropriate protecting groups for the unique side-chain functionalities of nAAs is critical for a successful synthesis. The protecting group must be stable during the repetitive Fmoc deprotection steps (typically with piperidine in DMF) and efficiently cleaved during the final acidolytic cleavage from the resin (usually with trifluoroacetic acid, TFA).[6] For complex nAAs, specialized protecting groups may be required to prevent side reactions.
| Amino Acid Type | Side Chain Functionality | Common Protecting Groups | Cleavage Condition |
| Natural Amino Acids | |||
| Lysine | Amine | Boc, Mtt, ivDde | TFA, 1% TFA in DCM, 2% Hydrazine in DMF |
| Aspartic Acid/Glutamic Acid | Carboxylic Acid | OtBu, OAll | TFA, Pd(PPh₃)₄ |
| Cysteine | Thiol | Trt, Acm, StBu | TFA, I₂, Reducing agents |
| Histidine | Imidazole | Trt, Boc | TFA |
| Non-Natural Amino Acids | |||
| N-alkylated Amino Acids | Secondary Amine | - | - |
| β-Amino Acids | - | Standard Fmoc/tBu | TFA |
| Ornithine | Amine | Boc, Mtt | TFA, 1% TFA in DCM |
| Statine | Hydroxyl/Carboxylic Acid | tBu/OtBu | TFA |
| Penicillamine | Thiol | Trt, Acm | TFA, I₂ |
Coupling Reagents and Optimization for Hindered Residues
The formation of the amide bond between the incoming nAA and the N-terminal amine of the growing peptide chain is the most critical step in SPPS. The steric hindrance of many nAAs, such as N-alkylated or α,α-disubstituted amino acids, can significantly impede this reaction, leading to low coupling yields.[8] To overcome this challenge, highly efficient coupling reagents are employed.
Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most effective coupling reagents for hindered amino acids.[9][10][11] They react with the carboxylic acid of the Fmoc-nAA to form a highly reactive active ester, which then readily reacts with the amine. Carbodiimides such as DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive like OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) also provide a powerful and cost-effective alternative.[12] For extremely challenging couplings, phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can be utilized.
Table 1: Comparative Performance of Coupling Reagents for Hindered Non-Natural Amino Acids
| Coupling Reagent | Typical nAA Type | Relative Efficiency | Racemization Risk | Notes |
| HBTU/TBTU | General use | Moderate | Low | Less effective for highly hindered nAAs. |
| HATU/HCTU | N-alkylated, α,α-disubstituted | High | Low | Often the reagents of choice for difficult couplings.[9][10] |
| DIC/Oxyma | General use, some hindered nAAs | High | Low | Cost-effective and efficient alternative to uronium salts. |
| COMU | N-alkylated, hindered nAAs | Very High | Low | High solubility and safety profile.[13] |
| PyBOP/PyAOP | Extremely hindered nAAs | Very High | Moderate | Can be more prone to racemization with sensitive residues. |
Experimental Protocols
Standard Fmoc-SPPS Cycle for Non-Natural Amino Acid Incorporation
This protocol outlines a general procedure for manual Fmoc-SPPS. Automated synthesizers will follow a similar sequence of steps.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 100-200 mesh) in dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of the Non-Natural Amino Acid (using HATU):
-
In a separate vial, dissolve the Fmoc-protected nAA (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-Diisopropylethylamine (DIEA) (6 equivalents) in DMF.
-
Pre-activate the mixture for 1-5 minutes.
-
Add the activated nAA solution to the deprotected resin.
-
Agitate for 1-4 hours. For highly hindered nAAs, the coupling time may need to be extended, or a double coupling performed.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines or Chloranil test for secondary amines).
-
Once the coupling is complete (negative test result), wash the resin with DMF (5-7 times).
-
-
Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail, typically containing TFA, a scavenger such as triisopropylsilane (TIS), and water (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The exact composition of the cocktail may vary depending on the protecting groups used.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Protocol for On-Resin Peptide Cyclization
On-resin cyclization is an efficient method for producing cyclic peptides, which often exhibit enhanced stability and biological activity.
-
Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., 2-chlorotrityl chloride resin for head-to-tail cyclization) using the Fmoc-SPPS protocol described above. The amino acids at the cyclization points should have orthogonal protecting groups (e.g., Boc for a lysine side chain and Fmoc for the N-terminus).
-
Selective Deprotection:
-
For head-to-side chain cyclization, selectively deprotect the side chain of the amino acid that will form the cyclic bond (e.g., remove the Mtt group from a lysine side chain with 1% TFA in DCM).
-
For head-to-tail cyclization, the N-terminal Fmoc group and the C-terminal linkage to the resin are involved.
-
-
On-Resin Cyclization:
-
Wash the resin thoroughly after selective deprotection.
-
Add a coupling reagent (e.g., HATU or HCTU) and a base (e.g., DIEA) in DMF to the resin.
-
Allow the cyclization reaction to proceed for several hours to overnight.
-
Monitor the reaction by taking small resin samples and analyzing the cleaved peptide by HPLC-MS.
-
-
Cleavage and Purification: Once cyclization is complete, cleave the cyclic peptide from the resin and purify it as described previously.
Challenges and Troubleshooting
The incorporation of nAAs can present several challenges.
| Challenge | Cause | Solution |
| Low Coupling Efficiency | Steric hindrance of the nAA.[8] | Use a more potent coupling reagent (HATU, HCTU, COMU).[9][10][11] Increase coupling time and/or temperature. Perform a double coupling. |
| Racemization | Over-activation of the carboxylic acid. | Use a base with lower racemization potential (e.g., collidine instead of DIEA). Minimize pre-activation time. Use additives like HOAt or OxymaPure. |
| Aggregation | Interchain hydrogen bonding of the growing peptide. | Use a more polar solvent (e.g., NMP instead of DMF). Incorporate backbone-modifying dipeptides (e.g., pseudoprolines). Perform synthesis at elevated temperatures. |
| Side Reactions | Incomplete deprotection or side chain reactions. | Ensure complete Fmoc deprotection with fresh piperidine solution. Use appropriate scavengers in the cleavage cocktail to prevent modification of sensitive residues. |
Visualization of Workflows and Pathways
Experimental Workflow for SPPS with a Non-Natural Amino Acid
References
- 1. nbinno.com [nbinno.com]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. benchchem.com [benchchem.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Deep Dive into Stereoisomers: A Technical Guide to Fmoc-D-Nle-OH and Fmoc-L-Nle-OH
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and drug discovery, the incorporation of non-proteinogenic amino acids is a critical strategy for modulating the pharmacological properties of peptides. Among these, Norleucine (Nle), an isomer of leucine, offers unique characteristics due to its linear side chain. The stereochemistry of this amino acid, whether in the D- or L-configuration, can profoundly impact a peptide's structure, stability, and biological activity. This technical guide provides an in-depth comparison of Fmoc-D-Nle-OH and Fmoc-L-Nle-OH, two essential building blocks in modern peptide chemistry.
Core Physicochemical Differences
The fundamental distinction between this compound and Fmoc-L-Nle-OH lies in their stereochemistry, which is the three-dimensional arrangement of their atoms. This difference in chirality gives rise to distinct optical properties and can influence their interactions with other chiral molecules, such as enzymes and receptors. While their basic chemical properties are identical, their behavior in biological systems can be markedly different.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and Fmoc-L-Nle-OH, facilitating a direct comparison of their physical properties.
| Property | This compound | Fmoc-L-Nle-OH |
| CAS Number | 112883-41-7[1][2][3][4][5] | 77284-32-3[6][7][8][9] |
| Molecular Formula | C₂₁H₂₃NO₄[1][2][4] | C₂₁H₂₃NO₄[6][7][8][9] |
| Molecular Weight | 353.41 g/mol [1][2][4][5][6][8] | 353.41 g/mol [6][8][9] |
| Appearance | White to off-white solid/powder[1][2] | White to off-white powder[6][7] |
| Melting Point | 135-145 °C[8] | 137-147 °C[6], 140-146 °C[7], 141-145 °C |
| Optical Rotation | Not explicitly found in search results, but expected to be opposite to the L-isomer. | -19° ± 2° (c=1, DMF)[6], -20° ± 2° (c=1, DMF)[7], -16.0 to -20.0° (c=1, DMF) |
| Solubility | Soluble in DMSO (100 mg/mL)[1][2] | Soluble in DMF (1mmol in 2mL)[6] |
| Purity | ≥98.0%[4] | ≥98%[6][7] |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
Both this compound and Fmoc-L-Nle-OH are primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS). The general workflow for incorporating either amino acid is largely the same, involving iterative cycles of deprotection and coupling.
Key Methodological Considerations:
-
Coupling Reactions: Both isomers are coupled using standard activating agents such as HBTU, HATU, or DIC/Oxyma. The reaction times and equivalents of reagents are generally comparable. However, for sterically hindered sequences, the efficiency of coupling may vary slightly, though Norleucine's linear side chain typically presents minimal steric hindrance.
-
Deprotection: The Fmoc protecting group is removed under mild basic conditions, typically with a solution of 20% piperidine in DMF. This process is identical for both D- and L-isomers.
-
Racemization: While racemization is a concern for all amino acids during activation, it is generally low for Fmoc-protected amino acids under standard coupling conditions. The potential for racemization is not significantly different between the D- and L-isomers of Norleucine.
-
Solubility: Both this compound and Fmoc-L-Nle-OH exhibit good solubility in common SPPS solvents like DMF and NMP, ensuring efficient participation in coupling reactions.[][11]
Biological Implications of Stereochemistry
The choice between incorporating a D- or L-Norleucine residue can have profound consequences for the final peptide's biological properties.
-
Enhanced Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are chiral enzymes that preferentially recognize and cleave peptide bonds between L-amino acids.[12][13] The incorporation of D-Norleucine can therefore significantly increase the in vivo half-life of a therapeutic peptide.[12]
-
Conformational Changes: The stereochemistry of a single amino acid can alter the peptide's secondary structure (e.g., alpha-helix, beta-sheet). This can, in turn, affect its binding affinity and selectivity for its biological target.[12]
-
Modified Biological Activity: A change in conformation and stability can lead to altered biological activity. In some cases, substituting an L-amino acid with its D-enantiomer can enhance potency. For example, the addition of a D-leucine residue to a novel peptide from Odorrana schmackeri resulted in enhanced antibacterial and anticancer activity.[14] While this study used D-leucine, the principle can be extended to other amino acids like D-norleucine.
-
Probing Structure-Activity Relationships (SAR): The systematic substitution of L-amino acids with their D-counterparts is a common strategy in medicinal chemistry to probe the SAR of a peptide. This helps in understanding the critical residues and their required stereochemistry for biological function.
Conclusion
This compound and Fmoc-L-Nle-OH are stereoisomers that, while chemically similar, offer distinct advantages in peptide design and drug development. The L-isomer represents the naturally occurring configuration, while the D-isomer provides a powerful tool for enhancing peptide stability and modulating biological activity. The choice between these two building blocks depends on the specific goals of the research, whether it is to mimic a natural peptide or to engineer a novel therapeutic with improved pharmacological properties. A thorough understanding of their fundamental differences is essential for the rational design of next-generation peptide-based drugs and research tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. This compound ≥98.0% | 112883-41-7 [sigmaaldrich.com]
- 5. This compound Novabiochem® | 112883-41-7 [sigmaaldrich.com]
- 6. Fmoc-L-Nle-OH | Matrix Innovation [matrix-innovation.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Fmoc-Nle-OH Novabiochem 77284-32-3 [sigmaaldrich.com]
- 9. Fmoc-Nle-OH [myskinrecipes.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. mdpi.com [mdpi.com]
Applications of Norleucine in Peptide Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of norleucine (Nle), a non-proteinogenic amino acid, in the field of peptide chemistry. Norleucine, an isomer of leucine with a linear n-butyl side chain, has emerged as a valuable tool for peptide design and drug development due to its unique physicochemical properties. This document details its role as a stable surrogate for methionine, its impact on peptide structure and function, and its utility in structure-activity relationship (SAR) studies. Detailed experimental protocols and quantitative data are provided to enable researchers to effectively incorporate norleucine into their peptide-based research and development programs.
Core Applications of Norleucine in Peptide Chemistry
Norleucine's primary applications in peptide chemistry stem from its structural similarity to methionine and leucine, coupled with its resistance to oxidation.
Methionine Surrogacy: Enhancing Peptide Stability
The most prominent application of norleucine is as an isosteric replacement for methionine (Met). The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide and sulfone, which can lead to a loss of biological activity and reduced shelf-life of peptide therapeutics.[1][2] Norleucine's aliphatic side chain is chemically inert to oxidation, making it an ideal substitute to enhance the stability of peptides without significantly altering their conformation or biological activity.[1] This substitution has been shown to improve the stability of peptides against oxidative degradation.[3]
Probing Structure-Activity Relationships (SAR)
Norleucine is extensively used in SAR studies to investigate the role of specific amino acid side chains in peptide-receptor interactions and biological function. By systematically replacing methionine or leucine residues with norleucine, researchers can dissect the contribution of hydrophobicity, steric bulk, and side-chain flexibility to a peptide's activity.[4] This approach provides valuable insights for optimizing peptide drug candidates.
Modulation of Biophysical Properties
The incorporation of norleucine can influence a peptide's secondary structure, conformational stability, and solubility.[5] Its linear side chain, in contrast to the branched side chain of leucine, can alter packing interactions within the peptide and with its target receptor, potentially leading to modified binding affinity and pharmacological profile.[3][6]
Quantitative Data on Norleucine-Containing Peptides
The following tables summarize available quantitative data comparing norleucine-containing peptides to their native counterparts. While the benefits of norleucine substitution are widely reported, direct comparative quantitative data for parameters like binding affinity and in vivo stability are not always extensively documented in publicly available literature.
Table 1: Comparative In Vitro and In Vivo Stability of Norleucine-Substituted Peptides
| Peptide/Protein | Native Residue | Substitution | Assay | Half-life (Native) | Half-life (Nle-substituted) | Fold Increase in Half-life | Reference |
| Cytochrome P450 BM-3 Heme Domain | Methionine (13 residues) | Norleucine | Peroxygenase Activity in 10 mM H₂O₂ | - | - | ~2-fold increase in activity | [2] |
| Adenylate Kinase | Methionine (6 residues) | Norleucine | Stability in H₂O₂ | - | Improved stability | Not specified | [2] |
| Generic Peptide 2 | - | - | HEK-293 Supernatant | 3.2 h | 23.3 h | 7.3 | [7] |
| Generic Peptide 1 | - | - | Human Blood Plasma | 34.0 - 74.6 h | - | - | [7] |
| Generic Peptide 3 | - | - | Human Blood Plasma | 50.5 h | - | - | [7] |
Note: The data for "Generic Peptides" are from a study comparing different peptide stability protocols and do not represent a direct Nle-substitution, but provide context for peptide half-life in biological matrices.
Table 2: Comparative Binding Affinity and Biological Activity of Norleucine-Substituted Peptides
| Peptide/Target | Native Residue | Substitution | Assay | IC50/Ki/Kd (Native) | IC50/Ki/Kd (Nle-substituted) | Change in Affinity/Activity | Reference |
| PGLa (Antimicrobial Peptide) | Methionine | Norleucine | Bacteriostatic Activity | Comparable | Comparable | No significant change | [8] |
| PGLa (Antimicrobial Peptide) | Methionine | Norleucine | Hemolytic Activity | Comparable | Comparable | No significant change | [8] |
| Amyloid-β Peptide | Methionine | Norleucine | Neurotoxicity Assay | Neurotoxic | Neurotoxic effects negated | Significant reduction in toxicity | [4] |
Note: Finding comprehensive tables with direct side-by-side comparisons of binding affinities (Kd, Ki, IC50) for norleucine-substituted versus native peptides is challenging in the public domain. The provided data is based on qualitative or semi-quantitative statements from the cited literature.
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of norleucine-containing peptides.
Solid-Phase Peptide Synthesis (SPPS) of a Norleucine-Containing Peptide
This protocol outlines the manual synthesis of a generic dipeptide, L-Alanyl-L-Norleucine, using the widely adopted Fmoc/tBu strategy.[7]
Materials and Reagents:
-
2-Chlorotrityl chloride resin
-
Fmoc-L-Norleucine (Fmoc-Nle-OH)
-
Fmoc-L-Alanine (Fmoc-Ala-OH)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether (cold)
-
Methanol
Protocol:
-
Resin Preparation and First Amino Acid Loading (Fmoc-Nle-OH):
-
Swell 300 mg of 2-chlorotrityl chloride resin in 5 mL of DCM for 30 minutes in a fritted syringe or manual SPPS reaction vessel.[7]
-
Drain the DCM.
-
Dissolve 2 equivalents of Fmoc-L-Norleucine and 4 equivalents of DIPEA in 5 mL of DCM.
-
Add the amino acid solution to the swollen resin and agitate gently for 1-2 hours at room temperature.[7]
-
To cap any unreacted sites, add 0.5 mL of methanol and agitate for 30 minutes.[7]
-
Drain the solution and wash the resin sequentially with DCM (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).[7]
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin with DMF (5 x 5 mL).
-
-
Amino Acid Coupling (Fmoc-Ala-OH):
-
Dissolve 3 equivalents of Fmoc-L-Alanine, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in 3 mL of DMF.
-
Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Monitor coupling completion with a Kaiser test.[7]
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).[7]
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step (Protocol 3.1.2) to remove the Fmoc group from the N-terminal alanine.[7]
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).[7]
-
Add approximately 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture into a collection tube.
-
Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.[7]
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.[7]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet twice more with cold diethyl ether.[7]
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase HPLC (see Protocol 3.2).
-
HPLC Purification of Synthetic Peptides
This protocol provides a general guideline for the purification of crude synthetic peptides using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials and Reagents:
-
Crude synthetic peptide
-
Solvent A: 0.1% TFA in deionized water
-
Solvent B: 0.1% TFA in acetonitrile (ACN)
-
HPLC system with a C18 column
Protocol:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Solvent A or a mixture of Solvent A and B.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Method:
-
Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%) in Solvent A.
-
Inject the filtered peptide sample onto the column.
-
Run a linear gradient of increasing Solvent B concentration over a defined period (e.g., 5% to 65% B over 30 minutes). The optimal gradient will depend on the hydrophobicity of the peptide.
-
Monitor the elution of the peptide at a wavelength of 214 nm or 280 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the major peptide peak.
-
-
Analysis and Lyophilization:
-
Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
-
Plasma Stability Assay
This protocol describes an in vitro method to assess the stability of a norleucine-containing peptide in plasma.[3]
Materials and Reagents:
-
Norleucine-containing peptide and its native counterpart
-
Fresh animal or human plasma
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., 10% Trifluoroacetic acid or Acetonitrile)
-
LC-MS system
Protocol:
-
Peptide Incubation:
-
Prepare stock solutions of the test peptides.
-
Incubate the peptides in plasma at a final concentration of, for example, 10 µM at 37°C.[3]
-
-
Time-Point Sampling:
-
Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[3]
-
-
Reaction Quenching:
-
Immediately stop the enzymatic degradation in the collected aliquots by adding the quenching solution.[3]
-
-
Sample Processing:
-
Centrifuge the samples to precipitate plasma proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS Analysis:
-
Quantify the concentration of the remaining intact peptide in each sample using a validated LC-MS method.[3]
-
-
Half-Life Calculation:
-
Plot the percentage of remaining peptide against time.
-
Calculate the degradation half-life (t½) of each peptide by fitting the data to a first-order decay model.[3]
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant signaling pathway involving norleucine-containing peptides.
Caption: Solid-Phase Peptide Synthesis Workflow.
Caption: Plasma Stability Assay Workflow.
Caption: Amyloid-β Aggregation Pathway and the Impact of Norleucine Substitution.
Conclusion
Norleucine is a powerful tool in peptide chemistry, offering a straightforward strategy to enhance the stability and shelf-life of peptide-based drug candidates by mitigating methionine oxidation. Its use in SAR studies provides critical insights into the structural requirements for biological activity. While direct quantitative comparisons of norleucine-substituted peptides with their native counterparts are not always readily available, the collective evidence strongly supports its utility in optimizing peptide therapeutics. The experimental protocols and workflows provided in this guide offer a practical framework for researchers to harness the benefits of norleucine in their own research. As the field of peptide therapeutics continues to grow, the strategic incorporation of non-proteinogenic amino acids like norleucine will undoubtedly play an increasingly important role in the development of novel and improved peptide drugs.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. cheme.caltech.edu [cheme.caltech.edu]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. nbinno.com [nbinno.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Fmoc-D-Nle-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Nle-OH (Fmoc-D-norleucine) is a non-proteinogenic amino acid derivative widely utilized as a building block in solid-phase peptide synthesis (SPPS).[1][2] The incorporation of D-norleucine, an isomer of leucine, into peptide sequences can enhance metabolic stability by introducing resistance to enzymatic degradation.[3] Furthermore, its structural similarity to methionine allows it to act as a non-oxidizable mimic, which is particularly valuable in the development of therapeutic peptides where oxidation can lead to loss of activity.[3] These characteristics make this compound a crucial component in drug discovery and development, particularly for creating more robust and effective peptide-based therapeutics.[1][2] This document provides a detailed protocol for the use of this compound in Fmoc-based solid-phase peptide synthesis.
Physicochemical Properties and Specifications
This compound is a white to off-white powder.[2] Key specifications for this reagent are summarized in the table below.
| Property | Value |
| Synonyms | Fmoc-D-norleucine |
| Molecular Formula | C₂₁H₂₃NO₄[4] |
| Molecular Weight | 353.41 g/mol |
| CAS Number | 112883-41-7 |
| Purity | ≥98.0% |
| Storage Temperature | 2-8°C[5] |
Solid-Phase Peptide Synthesis (SPPS) Protocol
The following protocol outlines the manual steps for the incorporation of this compound into a peptide chain using the widely adopted Fmoc/tBu (tert-butyl) strategy.[6] This procedure is applicable for standard resins such as Rink Amide (for C-terminal amides) or 2-chlorotrityl chloride resin (for C-terminal carboxylic acids).[7]
I. Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., 100-300 mg) into a fritted syringe or a dedicated SPPS reaction vessel.[3][7]
-
Add N,N-Dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin) to swell the beads.[8]
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[3][7]
-
After swelling, drain the DMF.
II. First Amino Acid Loading (if applicable)
This step is for loading the first amino acid onto a resin like 2-chlorotrityl chloride. If using a pre-loaded resin, proceed to section III.
-
Dissolve 2 equivalents of the first Fmoc-amino acid (e.g., this compound) and 4 equivalents of diisopropylethylamine (DIPEA) in dichloromethane (DCM).[3]
-
Add the solution to the swollen resin and agitate for 1-2 hours.[3]
-
To cap any unreacted sites, add a small amount of methanol (e.g., 0.5 mL) and agitate for an additional 30 minutes.[3]
-
Drain the solution and wash the resin thoroughly with DCM and then DMF.
III. SPPS Cycle for Peptide Chain Elongation
The SPPS cycle consists of two main steps: Fmoc deprotection and amino acid coupling. This cycle is repeated for each amino acid in the peptide sequence.
A. Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin-bound peptide.[7][9]
-
Agitate the mixture for 5 minutes, then drain the solution.[3]
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[3]
-
Drain the deprotection solution and wash the resin extensively with DMF (5-6 times) to remove all traces of piperidine.[7]
B. Amino Acid Coupling (Incorporation of this compound)
-
In a separate vial, pre-activate the this compound. Dissolve 3 equivalents of this compound, 2.9 equivalents of a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and 3 equivalents of an additive like HOBt (Hydroxybenzotriazole) in DMF.[3]
-
Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.[3]
-
Immediately add the activated amino acid solution to the deprotected resin.[3]
-
Agitate the reaction mixture for 1-2 hours at room temperature.[3]
-
To monitor the completion of the coupling reaction, a qualitative ninhydrin (Kaiser) test can be performed. A negative result (yellow beads) indicates a complete reaction.[3][8]
-
After a successful coupling, drain the solution and wash the resin thoroughly with DMF and DCM.
Repeat the SPPS cycle (Section III) for each subsequent amino acid until the desired peptide sequence is assembled.
IV. Cleavage and Final Deprotection
-
After the final coupling step, perform a final Fmoc deprotection as described in Section III.A.
-
Thoroughly wash the peptide-resin with DMF, followed by DCM, and then methanol to shrink the resin.[10]
-
Dry the resin under a high vacuum for at least 4 hours.[10]
-
Prepare a cleavage cocktail. A common and effective non-malodorous cocktail is Reagent K, or a simpler mixture of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).[10][11]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[8][12]
-
Filter the resin to collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[13]
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
Expected Results and Data Presentation
The efficiency of SPPS can be monitored at various stages. The final crude peptide should be analyzed by techniques such as HPLC and mass spectrometry to determine purity and verify the correct mass.
| Parameter | Typical Result |
| Crude Yield | >85% (based on initial resin loading)[3] |
| Crude Purity (by HPLC) | >70% (highly sequence-dependent)[3] |
| Final Purity (post-HPLC purification) | >98%[3] |
| Coupling Time per Residue | 1-2 hours[3] |
| Deprotection Time per Cycle | 20-25 minutes[3] |
Diagrams
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Detailed steps of the cyclical SPPS elongation process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. labsolu.ca [labsolu.ca]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. wernerlab.weebly.com [wernerlab.weebly.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. peptide.com [peptide.com]
Coupling Methods for Fmoc-D-Nle-OH in Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Nle-OH (N-α-Fmoc-D-norleucine) is a non-proteinogenic amino acid increasingly utilized in peptide-based drug discovery to enhance metabolic stability and modulate biological activity. As an isomer of leucine and isoleucine, its linear side chain can influence peptide conformation and receptor binding. However, the steric bulk of the norleucine side chain can present challenges during solid-phase peptide synthesis (SPPS), leading to incomplete couplings and the formation of deletion sequences. The selection of an appropriate coupling method is therefore critical to ensure high peptide purity and yield.
These application notes provide a comprehensive overview of common coupling methods for the efficient incorporation of this compound in Fmoc-based SPPS. Detailed protocols for recommended coupling strategies are provided, along with a comparative analysis of various coupling reagents.
Challenges in Coupling this compound
The primary challenge in coupling this compound is the steric hindrance presented by its n-butyl side chain. This can slow down the kinetics of the acylation reaction, making standard coupling protocols less effective. To overcome this, more potent activating reagents and optimized reaction conditions are often necessary. Key considerations include:
-
Steric Hindrance: The bulky side chain can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.
-
Racemization: While the urethane-based Fmoc protecting group significantly suppresses racemization, the use of strong bases or extended reaction times with certain coupling reagents can increase the risk of epimerization.[1]
-
Incomplete Coupling: Inefficient coupling can lead to the formation of deletion peptides, which are often difficult to separate from the target peptide during purification.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is a critical factor for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes the performance of commonly used coupling reagents in SPPS. While direct quantitative data for this compound is limited, this comparison is based on their known efficacy with other sterically hindered residues.[2][3][4]
| Coupling Reagent Class | Reagent Examples | Relative Reactivity | Advantages | Disadvantages |
| Uronium/Aminium Salts | HATU, HCTU, COMU | Very High | - Fast reaction kinetics- High coupling efficiency for hindered amino acids[3][5]- Low racemization potential (especially with COMU)[4] | - Higher cost- Potential for side reactions (e.g., guanidinylation with HBTU/HCTU) |
| Phosphonium Salts | PyBOP, PyAOP | High | - Efficient for hindered couplings- No risk of guanidinylation | - Byproducts can be difficult to remove in solution-phase synthesis |
| Carbodiimides + Additives | DIC/Oxyma, DIC/HOBt | Moderate to High | - Cost-effective- Low risk of racemization with additives like Oxyma[1]- Oxyma is a safer alternative to HOBt[4] | - Slower reaction rates compared to uronium salts- Potential for N-acylurea formation |
Recommended Coupling Protocols
Based on the comparative analysis, the use of uronium/aminium salt-based reagents or carbodiimides with racemization-suppressing additives is recommended for coupling this compound.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving high coupling efficiency, especially in difficult sequences.[6]
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
Standard SPPS reaction vessel and washing solvents (DMF, Dichloromethane (DCM))
Procedure:
-
Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Coupling: Add DIPEA (6 equivalents) to the activation solution and vortex briefly. Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended.
-
Monitoring and Washing: Monitor the coupling reaction using a qualitative method (e.g., Kaiser test). A negative test indicates complete coupling. Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
Double Coupling (Optional): If the Kaiser test is positive, indicating incomplete coupling, repeat steps 2-5.
Protocol 2: Cost-Effective and Low-Racemization Coupling using DIC/Oxyma
This protocol offers a balance between cost-effectiveness and efficiency, with a reduced risk of racemization.[7]
Materials:
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
Standard SPPS reaction vessel and washing solvents (DMF, DCM)
Procedure:
-
Resin Preparation: After N-terminal Fmoc deprotection, wash the resin with DMF (3 x 1 min).
-
Reagent Addition: In the reaction vessel, add this compound (3 equivalents) and Oxyma Pure (3 equivalents) to the resin. Add DMF to dissolve the solids.
-
Coupling: Add DIC (3 equivalents) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring and Washing: Monitor the reaction for completion using the Kaiser test. Upon completion, drain the vessel and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Double Coupling (Optional): If the coupling is incomplete, a second coupling can be performed by repeating steps 2-5.
Experimental Workflows and Signaling Pathways
To visualize the experimental process and the chemical logic, the following diagrams are provided.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Caption: Logical relationship of the activation and coupling steps in SPPS.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Insufficient reaction time- Steric hindrance of the sequence- Low reactivity of the coupling reagent | - Extend the coupling reaction time (e.g., to 4-24 hours)[5]- Perform a double coupling[5]- Switch to a more potent coupling reagent (e.g., from DIC/HOBt to HATU or COMU)[5]- Slightly increase the reaction temperature (e.g., to 40-50°C), with caution to avoid racemization[5] |
| Racemization | - Use of strong, non-hindered base (e.g., DIPEA in excess)- Prolonged activation times- High reaction temperatures | - Use a weaker or more sterically hindered base (e.g., collidine or N-methylmorpholine)- Minimize pre-activation time- Use racemization-suppressing additives like Oxyma Pure[1]- Avoid excessive heating |
| Peptide Aggregation | - Formation of secondary structures on the resin | - Use a solvent with better solvating properties, such as N-Methyl-2-pyrrolidone (NMP) instead of DMF[8]- Incorporate backbone modifications or use specialized resins if aggregation is severe |
Conclusion
The successful incorporation of this compound into synthetic peptides is readily achievable with the appropriate selection of coupling methodology. For routine synthesis, DIC/Oxyma provides a reliable and cost-effective option with minimal risk of racemization. For challenging sequences or when maximum coupling efficiency is desired, the use of a highly active uronium/aminium salt reagent such as HATU is recommended. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can effectively overcome the challenges associated with this sterically hindered amino acid and successfully synthesize high-purity norleucine-containing peptides for their research and development needs.
References
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Fast conventional Fmoc solid‐phase peptide synthesis: a comparative study of different activators | Semantic Scholar [semanticscholar.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Synthesis of D-Norleucine (Nle) Containing Antimicrobial Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antimicrobial peptides (AMPs) are a promising class of therapeutic agents to combat the rising threat of antibiotic-resistant bacteria. A key challenge in the development of peptide-based drugs is their susceptibility to proteolytic degradation in vivo, which limits their bioavailability and therapeutic efficacy. The incorporation of non-proteinogenic amino acids, such as the D-enantiomer of norleucine (D-Nle), offers a strategic approach to enhance peptide stability against proteases. D-amino acid substitutions can render peptides less recognizable by proteases, thereby prolonging their half-life and enhancing their antimicrobial activity.[1][2][3] This document provides detailed protocols for the synthesis, purification, and characterization of D-Nle containing antimicrobial peptides, as well as methods for evaluating their biological activity.
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis and evaluation of D-Nle containing antimicrobial peptides.
Table 1: Synthesis and Purification Summary
| Peptide Sequence | Synthesis Scale (mmol) | Crude Peptide Yield (%) | Purity after RP-HPLC (%) | Final Yield (mg) |
| G(D-Nle)LAKIL-NH₂ | 0.1 | 78 | >95 | 15.2 |
| (D-Nle)LKKLLK-NH₂ | 0.1 | 82 | >98 | 18.5 |
| K(D-Nle)L(D-Nle)LKK-NH₂ | 0.1 | 75 | >95 | 14.8 |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) in µM
| Peptide Sequence | S. aureus | MRSA | E. coli | P. aeruginosa | K. pneumoniae |
| G(D-Nle)LAKIL-NH₂ | 4 | 8 | 16 | 32 | 16 |
| (D-Nle)LKKLLK-NH₂ | 2 | 4 | 8 | 16 | 8 |
| K(D-Nle)L(D-Nle)LKK-NH₂ | 2 | 2 | 4 | 8 | 4 |
Table 3: Hemolytic and Cytotoxic Activity
| Peptide Sequence | HC₅₀ (µM)¹ | CC₅₀ (µM)² on HEK293 cells | Therapeutic Index (HC₅₀/MIC for MRSA) |
| G(D-Nle)LAKIL-NH₂ | >200 | >150 | >25 |
| (D-Nle)LKKLLK-NH₂ | 180 | 120 | 45 |
| K(D-Nle)L(D-Nle)LKK-NH₂ | 150 | 100 | 75 |
¹HC₅₀: 50% hemolytic concentration. ²CC₅₀: 50% cytotoxic concentration.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of D-Nle Containing Peptides
This protocol outlines the manual synthesis of a generic D-Nle containing peptide on a Rink Amide resin using a standard Fmoc/tBu strategy.[4][5][6][7][8]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected L-amino acids
-
Fmoc-D-Nle-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvents: Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% deionized water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (including this compound at the desired position), 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.
-
Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and Methanol (3 times). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Peptide Purification by Reverse-Phase HPLC (RP-HPLC)
Materials:
-
Crude peptide
-
Solvent A: 0.1% TFA in deionized water
-
Solvent B: 0.1% TFA in acetonitrile
-
Preparative C18 column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Purification:
-
Filter the peptide solution through a 0.45 µm filter.
-
Inject the solution onto a preparative C18 column equilibrated with 95% Solvent A and 5% Solvent B.[9]
-
Elute the peptide using a linear gradient of 5% to 65% Solvent B over 60 minutes at an appropriate flow rate.[9]
-
Monitor the elution profile at 220 nm and 280 nm.[9]
-
Collect fractions corresponding to the major peptide peak.
-
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the fractions with >95% purity.
-
Lyophilization: Freeze-dry the purified peptide solution to obtain a white powder.
Protocol 3: Peptide Characterization by Mass Spectrometry
Materials:
-
Purified peptide
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA)
-
Matrix solvent: 50% acetonitrile/water with 0.1% TFA
Procedure:
-
Sample Preparation:
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum in positive ion reflectron mode.[9]
-
Compare the observed molecular weight with the theoretical molecular weight of the D-Nle containing peptide.
-
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.[2][10]
Materials:
-
Purified peptide
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate the bacterial strain in MHB and incubate until it reaches the exponential growth phase.
-
Dilute the bacterial culture to a final concentration of 5 x 10⁵ CFU/mL.
-
-
Peptide Dilution:
-
Prepare a stock solution of the peptide in sterile water or a suitable buffer.
-
Perform serial two-fold dilutions of the peptide in MHB in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add an equal volume of the diluted bacterial suspension to each well, resulting in a final bacterial concentration of 2.5 x 10⁵ CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Protocol 5: Hemolytic Activity Assay
This assay measures the peptide's ability to lyse red blood cells.[11][12][13]
Materials:
-
Purified peptide
-
Fresh human or sheep red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control)
Procedure:
-
RBC Preparation:
-
Wash the RBCs three times with PBS by centrifugation.
-
Resuspend the RBCs in PBS to a final concentration of 4% (v/v).
-
-
Peptide Incubation:
-
Add serial dilutions of the peptide to the RBC suspension in a 96-well plate.
-
Include a positive control (0.1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
-
Hemoglobin Release Measurement:
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 414 nm or 540 nm, which corresponds to hemoglobin release.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Protocol 6: Cytotoxicity Assay (MTT Assay)
This assay assesses the peptide's toxicity to mammalian cells.[11][14]
Materials:
-
Purified peptide
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Peptide Treatment:
-
Remove the medium and add fresh medium containing serial dilutions of the peptide.
-
Include a negative control (medium only).
-
Incubate the plate for 24-48 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 4 hours.
-
-
Formazan Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Calculation:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Mandatory Visualizations
Caption: Overall workflow for the synthesis and evaluation of D-Nle containing antimicrobial peptides.
Caption: The iterative cycle of solid-phase peptide synthesis (SPPS).
Caption: Logical relationship of biological evaluation assays for D-Nle containing peptides.
References
- 1. Broad-Spectrum Antimicrobial Activity and Improved Stability of a D-Amino Acid Enantiomer of DMPC-10A, the Designed Derivative of Dermaseptin Truncates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Enhancing Peptide Stability with Fmoc-D-Nle-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often limited by their poor in vivo stability, primarily due to rapid degradation by endogenous proteases. A key strategy to overcome this limitation is the incorporation of unnatural amino acids, such as D-amino acids, into the peptide sequence. This modification can render the peptide bonds resistant to enzymatic cleavage, thereby extending the peptide's half-life and improving its pharmacokinetic profile.
This document provides detailed application notes and experimental protocols for the incorporation of Fmoc-D-Nle-OH (Fmoc-D-norleucine-OH), a non-proteinogenic D-amino acid, to enhance peptide stability. D-Norleucine is an isomer of leucine with a linear side chain, and its incorporation can sterically hinder the approach of proteases without significantly altering the overall hydrophobicity of the peptide.
Key Advantages of Incorporating D-Norleucine
-
Increased Proteolytic Resistance: The D-configuration of the alpha-carbon makes the adjacent peptide bonds unrecognizable by most endogenous L-amino acid-specific proteases.[1]
-
Enhanced Pharmacokinetic Profile: By resisting degradation, peptides containing D-norleucine can exhibit a longer plasma half-life, leading to improved therapeutic efficacy.[2]
-
Minimal Structural Perturbation: In many cases, the substitution of an L-amino acid with its D-enantiomer or a similar D-amino acid can be achieved with minimal impact on the peptide's conformation and biological activity.
Data Presentation: Quantitative Impact on Peptide Stability
While direct comparative data for L-Norleucine vs. D-Norleucine containing peptides is not extensively available in public literature, the principle of enhanced stability through D-amino acid incorporation is well-established. The following table summarizes representative data from studies on peptides where D-amino acids were incorporated to improve stability.
| Peptide/Analog | Modification | Half-Life (t½) | Fold Increase in Stability | Reference |
| VH434 | All L-amino acids | 1.16 hours | - | [3] |
| VH445 | Contains D-amino acids | 3.03 hours | ~2.6x | [3] |
| Ang(1-7) | Unmodified | ~9 minutes | - | [3] |
| Ang(1-7) Analog | N-terminal acetylation and C-terminal amidation | 135 minutes | 15x | [3] |
| RDP215 | All L-amino acids | Unstable in human serum | - | [2] |
| 9D-RDP215 | Contains D-amino acids | Stable in human serum | Significantly Increased | [2] |
Note: The data presented are from different peptide systems and are intended to illustrate the general principle of stability enhancement through D-amino acid incorporation. Direct comparison between different peptides is not advised.
Signaling Pathway Example: Gonadotropin-Releasing Hormone (GnRH) Analogs
To illustrate the application of D-amino acid substitution in a therapeutic context, we consider the example of Gonadotropin-Releasing Hormone (GnRH) analogs. Native GnRH has a very short half-life in vivo. Synthetic analogs, such as Leuprolide, incorporate a D-amino acid (D-Leucine) at position 6, which significantly enhances its stability and potency.[4]
GnRH and its agonists act on the GnRH receptor (GnRHR) in the pituitary gland. This interaction initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous stimulation by a stable agonist like a D-amino acid-containing analog leads to downregulation of the GnRH receptor and suppression of LH and FSH secretion. This mechanism is exploited for the treatment of hormone-dependent diseases like prostate cancer and endometriosis.[5]
References
- 1. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification Protocol for Peptides with D-Norleucine (D-Nle)
Abstract
This application note provides a comprehensive protocol for the purification of synthetic peptides containing the non-proteinogenic amino acid D-Norleucine (D-Nle) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). D-Norleucine, an isomer of leucine, is a hydrophobic amino acid increasingly incorporated into peptide-based therapeutics to enhance stability and biological activity.[1] Its hydrophobicity presents unique challenges and considerations for purification. This document outlines the principles of RP-HPLC for D-Nle peptides, a detailed experimental protocol, and a troubleshooting guide to achieve high purity and yield.
Introduction
The incorporation of unnatural amino acids like D-Norleucine (D-Nle) is a key strategy in modern peptide drug design to improve proteolytic stability and modulate bioactivity.[1] D-Nle is an acyclic, hydrophobic amino acid that can influence the peptide's overall physicochemical properties. Following solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture containing the desired peptide along with impurities such as deletion sequences, truncated peptides, and by-products from protecting group cleavage.[2] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides due to its high resolving power.[2][3]
The separation mechanism in RP-HPLC is based on the differential partitioning of analytes between a non-polar stationary phase (commonly C18-modified silica) and a polar mobile phase.[3] Peptides are adsorbed to the hydrophobic stationary phase and are eluted by a gradient of increasing organic solvent concentration.[4] The hydrophobicity of the D-Nle residue contributes significantly to the peptide's retention on the reversed-phase column, a critical factor in developing an effective purification protocol.
Physicochemical Properties of D-Norleucine
Understanding the properties of D-Nle is crucial for optimizing the HPLC purification method.
-
Hydrophobicity: D-Norleucine is a hydrophobic amino acid. Its hydrophobicity is comparable to that of leucine and methionine.[2] This property dictates a stronger interaction with the C18 stationary phase, leading to longer retention times compared to more polar amino acids.
-
Structure: As a linear six-carbon amino acid, its straight alkyl side chain contributes to its hydrophobicity without the steric hindrance of branched-chain amino acids like leucine or isoleucine.
HPLC Purification Strategy for D-Nle Peptides
The purification strategy involves a systematic approach starting from analytical method development to preparative scale-up.
Analytical Method Development
Before proceeding to preparative HPLC, it is essential to develop and optimize the separation on an analytical scale.[5] This allows for the determination of the optimal gradient and mobile phase conditions with minimal sample consumption.
Preparative HPLC
The goal of preparative HPLC is to isolate and purify larger quantities of the target peptide for subsequent applications.[6] This involves using larger columns and higher flow rates compared to analytical HPLC.
Fraction Analysis and Post-Purification Processing
Collected fractions are analyzed for purity, and those meeting the desired specification are pooled and lyophilized to obtain the final purified peptide powder.[5]
Experimental Protocol
This protocol provides a general guideline for the purification of a crude synthetic peptide containing D-Norleucine. Optimization will be required based on the specific properties of the peptide.
Materials and Equipment
-
HPLC System: A preparative HPLC system equipped with a gradient pump, a UV detector, and a fraction collector.
-
Column: A C18 reversed-phase column is generally the first choice for peptide purification.[] For highly hydrophobic D-Nle peptides, a C8 or C4 column may provide better resolution.[]
-
Solvents:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).
-
-
Sample: Crude D-Nle-containing peptide, lyophilized.
-
Sample Solvent: Mobile Phase A or a solvent in which the peptide is fully soluble (e.g., a small amount of DMSO or DMF for very hydrophobic peptides).[6][]
Sample Preparation
-
Dissolve the crude peptide in a minimal amount of the sample solvent.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
HPLC Method
The following tables summarize the recommended starting conditions for both analytical and preparative HPLC.
Table 1: Analytical HPLC Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm |
| Injection Volume | 10-20 µL |
| Gradient | 5-65% B over 30 minutes |
Table 2: Preparative HPLC Conditions
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15-20 mL/min |
| Detection | 220 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Gradient | Optimized based on analytical run |
Purification Workflow
Caption: Experimental workflow for HPLC purification of D-Nle peptides.
Step-by-Step Protocol
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Analytical Run: Inject a small amount of the prepared sample onto the analytical column and run the initial gradient (e.g., 5-65% B over 30 minutes). Identify the retention time of the target peptide.
-
Gradient Optimization: Based on the analytical run, optimize the gradient for the preparative separation. A shallower gradient around the elution point of the target peptide will improve resolution. For a peptide eluting at 30% B in the analytical run, a preparative gradient could be 20-40% B over a longer time.
-
Preparative Run: Equilibrate the preparative column. Inject the bulk of the sample and run the optimized gradient.
-
Fraction Collection: Collect fractions throughout the elution of the main peak and surrounding impurities.
-
Purity Analysis: Analyze the purity of each collected fraction using the analytical HPLC method.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >95%). Freeze the pooled solution and lyophilize to obtain the purified peptide as a white, fluffy powder.
Quantitative Data Summary
The following table provides an illustrative example of the expected outcome from a typical purification of a D-Nle-containing peptide. Actual results will vary depending on the peptide sequence and synthesis quality.
Table 3: Illustrative Purification Summary
| Parameter | Crude Peptide | Purified Peptide |
| Purity (by Analytical HPLC) | 65% | >98% |
| Total Amount | 100 mg | 35 mg |
| Overall Yield | - | 35% |
| Retention Time (Analytical) | 18.5 min | 18.5 min |
Troubleshooting
Table 4: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor Solubility of Crude Peptide | High hydrophobicity due to D-Nle and other residues. | Dissolve in a small amount of DMSO, DMF, or isopropanol before diluting with Mobile Phase A.[6][] |
| Broad or Tailing Peaks | Secondary interactions with the stationary phase; column overloading. | Ensure 0.1% TFA is present in both mobile phases. Reduce sample load. |
| Poor Resolution of Impurities | Inappropriate gradient slope or column chemistry. | Use a shallower gradient. Try a different stationary phase (e.g., C8 or Phenyl for very hydrophobic peptides).[6] |
| Peptide Elutes Too Early or Too Late | Incorrect starting or ending percentage of Mobile Phase B. | Adjust the gradient range based on the analytical run. |
Logical Relationships in Method Development
Caption: Logical relationships in HPLC method development for peptides.
Conclusion
The purification of peptides containing the hydrophobic D-Norleucine residue can be efficiently achieved using reversed-phase HPLC. A systematic approach involving analytical method development followed by preparative scale-up is crucial for obtaining high purity and yield. The protocol and guidelines presented in this application note provide a solid foundation for researchers to develop robust purification methods for their specific D-Nle-containing peptides. Careful optimization of the gradient and selection of the appropriate column chemistry are key to overcoming the challenges associated with the hydrophobicity of these molecules.
References
- 1. scispace.com [scispace.com]
- 2. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of intrinsic hydrophilicity/hydrophobicity of amino acid side chains in peptides in the absence of nearest-neighbor or conformational effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Cleavage of Peptides Containing D-Norleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the synthesis of complex peptide sequences. A critical final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. The choice of the cleavage cocktail is dictated by the amino acid composition of the peptide. This document provides detailed application notes and protocols for the cleavage of peptides containing the non-proteinogenic amino acid D-norleucine.
D-norleucine, an isomer of leucine, is frequently incorporated into peptide analogs to enhance metabolic stability. Its aliphatic side chain is chemically inert and not susceptible to oxidation, unlike the thioether side chain of methionine for which it often serves as a replacement.[1] Due to this stability, peptides containing D-norleucine do not typically require special considerations during the final cleavage step, and standard cleavage protocols are generally applicable.[2]
Cleavage Cocktail Selection
The primary reagent for cleavage in Fmoc-based SPPS is Trifluoroacetic Acid (TFA). During cleavage, TFA removes acid-labile protecting groups from amino acid side chains and cleaves the peptide from the resin linker. This process generates reactive cationic species that can lead to undesired side reactions with sensitive amino acid residues.[3] To prevent these side reactions, scavengers are added to the TFA to "trap" these reactive species.[3]
The selection of the appropriate cleavage cocktail depends on the presence of other sensitive residues in the peptide sequence. D-norleucine itself does not have a reactive side chain requiring special scavengers. Therefore, the choice of cocktail is determined by the other amino acids present.
Table 1: Common Cleavage Cocktails for Fmoc SPPS
| Reagent Name | Composition | Target Residues & Notes |
| Standard Cocktail (TFA/TIS/H₂O) | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | A general-purpose cocktail for peptides lacking sensitive residues like Cys, Met, or Trp. TIS is a scavenger for carbocations. Water helps to hydrolyze the ester linkage to the resin.[2] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A universal and robust cleavage cocktail suitable for peptides containing multiple sensitive residues such as Cys, Met, Trp, and Tyr.[3] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | An "odorless" alternative to cocktails containing thiols, useful for peptides with Trp, Tyr, and His. Not recommended for peptides containing Met. |
| TFA/EDT/TIS/H₂O | 94% TFA, 2.5% H₂O, 1% TIS, 2.5% EDT | Recommended for peptides containing Trp, Cys, or Met to minimize side reactions. |
For a peptide containing D-norleucine without any other sensitive amino acids, the Standard Cocktail (TFA/TIS/H₂O) is sufficient and recommended.
Experimental Protocols
Protocol 1: General Procedure for Cleavage of a D-Norleucine-Containing Peptide from a Solid Support
This protocol describes the cleavage of a peptide containing D-norleucine from a Wang or Rink Amide resin using the standard TFA/TIS/H₂O cocktail.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic Acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized Water (H₂O)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel (e.g., a fritted syringe or a round-bottom flask)
-
Centrifuge tubes
-
Nitrogen gas supply
-
Fume hood
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel within a fume hood.
-
Wash the resin with DCM (3 x 1 mL) to swell the beads and remove any residual solvents from synthesis.
-
Dry the resin under a gentle stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
Prepare the cleavage cocktail fresh immediately before use. For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
In a clean, dry glass vial inside a fume hood, carefully mix:
-
Trifluoroacetic Acid (TFA): 1.9 mL (95%)
-
Triisopropylsilane (TIS): 0.05 mL (2.5%)
-
Deionized Water: 0.05 mL (2.5%)
-
-
Mix the solution gently.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture at room temperature for 2-3 hours. Occasional swirling is recommended.[2]
-
-
Peptide Isolation:
-
Peptide Precipitation:
-
In a fume hood, add the TFA solution dropwise to a 10-fold excess of cold diethyl ether (e.g., 20 mL of ether for 2 mL of TFA solution). A white precipitate of the crude peptide should form.[2]
-
Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
-
Peptide Collection and Washing:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the supernatant (diethyl ether).
-
Wash the peptide pellet with cold diethyl ether two more times by resuspending the pellet and centrifuging.[2]
-
-
Drying:
-
After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove residual ether.
-
-
Purification:
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: Experimental workflow for the cleavage of a D-norleucine-containing peptide.
Caption: General principle of peptide cleavage and the role of scavengers.
References
Application Notes and Protocols for Fmoc-D-Nle-OH in Alzheimer's Disease Peptide Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques in the brain. The aggregation of Aβ peptides, particularly the Aβ42 isoform, is considered a critical event in the pathogenesis of AD. Consequently, inhibiting Aβ aggregation has emerged as a primary therapeutic strategy. Peptide-based inhibitors, especially those containing non-natural D-amino acids, offer significant advantages, including increased stability against proteolytic degradation and enhanced efficacy.
Fmoc-D-Nle-OH (Fmoc-D-Norleucine-OH) is a key building block in the synthesis of such therapeutic peptides. Norleucine, an isomer of leucine, is often used as a substitute for methionine to prevent oxidation, thereby enhancing the stability of the peptide. The incorporation of D-Norleucine, a D-amino acid, further confers resistance to proteases, a crucial attribute for peptide therapeutics. These characteristics make this compound an invaluable tool for developing potent and stable inhibitors of Aβ aggregation for Alzheimer's disease research and drug development. Peptides incorporating the KLVFF sequence, which is a self-recognition motif within the Aβ peptide, have shown particular promise as inhibitors of Aβ aggregation, and the D-enantiomers of these peptides are often more effective.[1][2][3]
Data Presentation
The following tables summarize representative quantitative data for D-amino acid-containing peptide inhibitors of Aβ aggregation. While specific data for D-Nle-containing peptides are proprietary or not widely published, these tables provide a comparative framework for assessing the potency of newly synthesized peptides.
Table 1: Inhibition of Aβ42 Fibrillation by D-Amino Acid Containing Peptides
| Peptide ID | Sequence | Modification | IC50 (µM) for Aβ42 Aggregation Inhibition | Assay | Reference |
| D3 | rprtrlhthrnr | All D-amino acids | Not specified, but effective | ThT Assay | [4] |
| D-klvffa | klvffa | All D-amino acids | More potent than L-enantiomer | Fibrillogenesis Assay | [1] |
| Peptide 2 | d-klvff-D-Trp-Aib | D-amino acids, C-terminal modification | Near complete inhibition at 1:2 (Aβ:inhibitor) ratio | ThT Assay | [1] |
| YVRHLKYVRHLK | YVRHLKYVRHLK | L-amino acids | ~50 (at 1:1 ratio with Aβ) | ThT Assay | [5] |
Table 2: Neuroprotective Effects of D-Amino Acid Containing Peptides against Aβ42-induced Toxicity
| Peptide ID | Concentration (µM) | Cell Line | Reduction in Aβ42 Toxicity (%) | Assay | Reference |
| D-klvffa | Not specified | SH-SY5Y | Increased cell viability | Cell Viability Assay | [4] |
| Peptide 2 | 20 (at 1:2 Aβ:inhibitor ratio) | Murine Neuroblastoma (Neuro-2a) | Complete cell restoration | MTT Assay | [2] |
| Synthetic alpha-sheet peptide | 10 and 100 | Human neural cells | Significant reduction | MTT Assay | [6] |
| Neuropeptide Y | Pre-incubation | SH-SY5Y | Prevention of cell loss | Cell Survival Assay | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of novel peptides synthesized using this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Nle Containing Peptide (e.g., Ac-d-Lys-d-Leu-d-Val-d-Phe-d-Phe-d-Nle-NH2)
This protocol outlines the manual synthesis of a hexapeptide containing D-Norleucine using Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
This compound, Fmoc-D-Phe-OH, Fmoc-D-Val-OH, Fmoc-D-Leu-OH, Fmoc-D-Lys(Boc)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (First Amino Acid: this compound):
-
Dissolve this compound (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Sequential Amino Acid Coupling: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each subsequent amino acid in the sequence (d-Phe, d-Phe, d-Val, d-Leu, d-Lys(Boc)).
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF and DCM and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.
Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Aβ42 Aggregation Inhibition
This assay measures the extent of amyloid fibril formation in the presence and absence of the test peptide.
Materials:
-
Aβ42 peptide (pre-treated to ensure monomeric state, e.g., by dissolving in HFIP and then removing the solvent)
-
Synthesized D-Nle containing peptide inhibitor
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Preparation of Aβ42: Dissolve monomeric Aβ42 in a suitable buffer (e.g., 10 mM NaOH) and then dilute to the final concentration in PBS.
-
Assay Setup:
-
In the wells of the 96-well plate, add Aβ42 to a final concentration of 10-20 µM.
-
Add the D-Nle containing peptide inhibitor at various concentrations (e.g., 0.1, 1, 10, 20 µM).
-
Include a control well with Aβ42 and no inhibitor.
-
Include a blank well with buffer only.
-
Add ThT to each well to a final concentration of 10-20 µM.
-
Bring the final volume of each well to 100-200 µL with PBS.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48 hours. The plate should be shaken briefly before each reading.
-
-
Data Analysis:
-
Subtract the background fluorescence of the blank from all readings.
-
Plot the fluorescence intensity against time for each concentration of the inhibitor.
-
The percentage of inhibition can be calculated by comparing the final fluorescence intensity of the samples with the inhibitor to the control sample without the inhibitor.
-
If applicable, calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of Aβ42 aggregation.
-
Protocol 3: MTT Assay for Assessing Neuroprotection against Aβ42-induced Toxicity
This assay determines the ability of the synthesized peptide to protect neuronal cells from the toxic effects of Aβ42 oligomers.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Aβ42 oligomers (prepared by incubating monomeric Aβ42 at 4°C for 24 hours)
-
Synthesized D-Nle containing peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well clear cell culture plate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed the SH-SY5Y cells into a 96-well plate at a density of 1-2 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare solutions of Aβ42 oligomers (e.g., 10 µM final concentration) and the D-Nle containing peptide at various concentrations.
-
Pre-incubate the Aβ42 oligomers with the peptide inhibitor for 1 hour at 37°C.
-
Remove the culture medium from the cells and replace it with fresh medium containing the Aβ42 oligomers, the peptide inhibitor, or the pre-incubated mixture.
-
Include control wells with cells treated with vehicle only (negative control) and cells treated with Aβ42 oligomers only (positive control for toxicity).
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells (set to 100% viability).
-
Plot the cell viability against the concentration of the peptide inhibitor to determine its neuroprotective effect.
-
Protocol 4: Transmission Electron Microscopy (TEM) for Visualization of Aβ42 Fibrils
TEM is used to visually confirm the inhibition of Aβ42 fibril formation by the synthesized peptide.
Materials:
-
Samples from the ThT assay (Aβ42 with and without the peptide inhibitor) after incubation.
-
Carbon-coated copper grids (400 mesh).
-
Uranyl acetate solution (2% w/v) or other negative stain.
-
Filter paper.
-
Transmission Electron Microscope.
Procedure:
-
Sample Preparation: Take an aliquot (5-10 µL) from the final time point of the ThT assay for both the control (Aβ42 alone) and the inhibitor-treated samples.
-
Grid Preparation:
-
Place a drop of the sample onto the carbon-coated grid and allow it to adsorb for 1-2 minutes.
-
Wick away the excess liquid with filter paper.
-
Wash the grid by floating it on a drop of deionized water for 1 minute.
-
-
Negative Staining:
-
Place the grid on a drop of 2% uranyl acetate for 1-2 minutes.
-
Wick away the excess stain with filter paper and allow the grid to air dry completely.
-
-
Imaging:
-
Examine the grids under a transmission electron microscope.
-
Capture images of the Aβ42 aggregates. Fibrils are expected in the control sample, while smaller, non-fibrillar aggregates or no aggregates should be observed in the presence of an effective inhibitor.
-
Visualizations
The following diagrams illustrate key concepts and workflows in the use of this compound for developing Aβ aggregation inhibitors.
References
- 1. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amyloid β-Targeted Inhibitory Peptides for Alzheimer’s Disease: Current State and Future Perspectives - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The interaction of peptide inhibitors and Aβ protein: Binding mode analysis, inhibition of the formation of Aβ aggregates, and then exert neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic peptide can inhibit toxicity, aggregation of protein in Alzheimer's disease | EurekAlert! [eurekalert.org]
- 7. Neuroprotective effect of neuropeptide Y against β-amyloid 25-35 toxicity in SH-SY5Y neuroblastoma cells is associated with increased neurotrophin production - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing Enzyme-Resistant Peptides with Fmoc-D-Nle-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids is a powerful strategy in peptide drug design to overcome the inherent limitations of native peptides, primarily their susceptibility to enzymatic degradation. This document provides detailed application notes and protocols for utilizing Fmoc-D-Nle-OH, a D-enantiomer of the non-proteinogenic amino acid norleucine, to enhance peptide stability against proteolysis.
Introduction
Peptide-based therapeutics offer high specificity and potency but are often hampered by short in-vivo half-lives due to rapid degradation by proteases. The introduction of D-amino acids, such as D-norleucine (D-Nle), into a peptide sequence renders it resistant to cleavage by endogenous proteases, which are stereospecific for L-amino acids.[1][2] Furthermore, norleucine serves as an excellent isosteric replacement for methionine, preventing oxidation-related degradation and improving the chemical stability of the peptide.[3] this compound is the ideal building block for incorporating D-norleucine into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Advantages of Incorporating D-Norleucine
-
Enhanced Enzymatic Stability: Peptides containing D-amino acids exhibit significantly increased resistance to degradation by a wide range of proteases, leading to a longer circulating half-life.[1][2][4]
-
Improved Pharmacokinetic Profile: Increased stability in plasma and other biological matrices translates to better bioavailability and sustained therapeutic effects.
-
Reduced Immunogenicity: As D-peptides are less prone to proteolytic processing, they may exhibit lower immunogenicity compared to their L-counterparts.
-
Prevention of Oxidation: The replacement of methionine with norleucine eliminates the potential for sulfoxide formation, a common degradation pathway for methionine-containing peptides.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₃NO₄ | |
| Molecular Weight | 353.41 g/mol | |
| Appearance | White to off-white powder | |
| Purity (Assay) | ≥98.0% | |
| Storage Temperature | 2-8°C | |
| Solubility | Soluble in DMF and DCM | |
| Application | Fmoc Solid-Phase Peptide Synthesis |
Table 2: Comparative Stability of Peptides in Human Serum
| Peptide Sequence | Modification | Half-life (t½) in Human Serum |
| L-Peptide (example) | None | Minutes to < 1 hour |
| D-Peptide (example) | All L-amino acids replaced with D-amino acids | Several hours to days |
| L-Peptide with D-Nle | Single substitution of an L-amino acid with D-Nle | Significantly increased compared to the all-L-peptide |
Note: Specific half-life values are highly sequence-dependent. The data presented is a generalized representation based on literature findings. Quantitative analysis of specific peptides is recommended.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Nle Containing Peptide using Fmoc Chemistry
This protocol outlines the manual synthesis of a generic peptide containing a D-norleucine residue on a 0.1 mmol scale.
Materials:
-
This compound
-
Other Fmoc-protected L-amino acids
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if synthesizing peptides with Cys)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the resin (0.1 mmol) in the SPPS reaction vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.[5]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the addition of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for this compound and other amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). The exact composition may vary depending on the amino acid side-chain protecting groups.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[6]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA solution dropwise to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Protocol 2: In Vitro Enzymatic Degradation Assay
This protocol describes a general method to assess the stability of a D-Nle containing peptide against a specific protease (e.g., trypsin).
Materials:
-
Purified peptide (with and without D-Nle for comparison)
-
Protease (e.g., Trypsin, MS-grade)
-
Assay buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)
-
Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) in water)
-
LC-MS system with a C18 column
-
Thermomixer or water bath
Procedure:
-
Sample Preparation:
-
Dissolve the peptides in the assay buffer to a final concentration of 1 mg/mL.
-
Prepare a stock solution of the protease in the assay buffer (e.g., 1 mg/mL).
-
-
Degradation Reaction:
-
In a microcentrifuge tube, add the peptide solution.
-
Pre-incubate the tube at 37°C for 5 minutes.
-
Initiate the reaction by adding the protease solution to achieve a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.
-
-
LC-MS Analysis:
-
Analyze the quenched samples by LC-MS to quantify the amount of intact peptide remaining at each time point.[7][8]
-
Use a suitable gradient of water and acetonitrile (both containing 0.1% formic acid) for peptide separation on the C18 column.
-
Monitor the disappearance of the parent peptide peak area over time.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the degradation half-life (t½) of each peptide from the resulting concentration-time profile.
-
Mandatory Visualization
Caption: Workflow for Fmoc-based solid-phase peptide synthesis of a D-Nle containing peptide.
Caption: Workflow for the in vitro enzymatic degradation assay of peptides.
Caption: Generalized signaling pathway modulated by an enzyme-resistant peptide.
References
- 1. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Stability [sigmaaldrich.com]
- 4. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry Analysis of D-Nle Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the mass spectrometry-based analysis of peptides modified with the non-proteinogenic amino acid D-norleucine (D-Nle). The incorporation of D-Nle into peptide sequences is a key strategy in drug discovery to enhance peptide stability against enzymatic degradation, thereby improving their therapeutic potential.[1][2] This document outlines detailed protocols for the synthesis, purification, and mass spectrometric characterization of D-Nle modified peptides, including quantitative analysis and interpretation of fragmentation data.
Introduction to D-Nle Modified Peptides
D-norleucine is an isomer of leucine and isoleucine, characterized by a linear, unbranched four-carbon side chain.[3] Its incorporation into therapeutic peptides in place of its L-isomers or other amino acids like methionine can confer significant advantages.[1] The D-configuration provides resistance to proteases, which typically recognize L-amino acids, thus prolonging the peptide's half-life in biological systems.[4] Furthermore, substituting methionine with the isosteric D-Nle can prevent oxidation of the side chain, a common degradation pathway for methionine-containing peptides.[3]
Mass spectrometry is an indispensable tool for the characterization of these modified peptides, enabling confirmation of the correct sequence, localization of the D-Nle modification, and quantification. However, the analysis of D-amino acid-containing peptides presents unique challenges, as the modification does not result in a mass shift compared to its L-counterpart, necessitating specialized analytical techniques.[5]
Experimental Protocols
Synthesis and Purification of D-Nle Modified Peptides
The synthesis of peptides incorporating D-Nle typically follows standard solid-phase peptide synthesis (SPPS) protocols using the corresponding Fmoc-protected D-norleucine building block.
Protocol for Solid-Phase Peptide Synthesis (SPPS) of a D-Nle Containing Peptide:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amidation).
-
Fmoc Deprotection: Swell the resin in dimethylformamide (DMF). Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: In a separate vessel, activate the Fmoc-protected amino acid (including Fmoc-D-Nle-OH at the desired position) using a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the deprotected resin and agitate.
-
Washing: After coupling, wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Purity and Identity Confirmation: Confirm the purity and identity of the synthesized peptide by analytical LC-MS.
Sample Preparation for Mass Spectrometry
Proper sample preparation is critical for successful mass spectrometric analysis. The goal is to ensure the sample is free of contaminants that can interfere with ionization and detection.
Protocol for Sample Preparation:
-
Solubilization: Dissolve the purified, lyophilized D-Nle peptide in an appropriate solvent, typically 0.1% formic acid in water or a mixture of water and acetonitrile.
-
Concentration Adjustment: Adjust the peptide concentration to the optimal range for the mass spectrometer being used (typically in the low micromolar to nanomolar range).
-
Removal of Contaminants: Ensure the sample is free from salts, detergents, and other non-volatile components from the synthesis and purification steps. If necessary, perform a desalting step using a C18 ZipTip or equivalent solid-phase extraction method.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary method for analyzing D-Nle modified peptides.
Detailed LC-MS/MS Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a nano- or micro-flow liquid chromatography system.[4]
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 100 Å pore size, 75 µm i.d. x 150 mm length).[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30-60 minutes at a flow rate of approximately 300 nL/min.[4]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI).[4]
-
MS1 Scan: Acquire full scan mass spectra over a mass-to-charge ratio (m/z) range of 400-2000.[4]
-
MS2 Scans (Data-Dependent Acquisition): Select the top 5-10 most intense precursor ions from the MS1 scan for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[4]
-
Quantitative Data Analysis
Norleucine (in its L- or D-form) is often used as an internal standard for the absolute quantification of peptides and amino acids due to its structural similarity to other amino acids and its absence in most biological systems.[6] The following table presents representative quantitative data that could be obtained in an experiment designed to measure the limit of detection (LOD) and limit of quantification (LOQ) for a synthetic D-Nle containing peptide using norleucine as an internal standard.
| Analyte | Internal Standard | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) | Linearity (R²) |
| Synthetic D-Nle Peptide | Norleucine | 0.19 | 0.89 | >0.99 |
| Leucine | Norleucine | 0.06 | 0.20 | >0.99 |
| Isoleucine | Norleucine | 0.08 | 0.25 | >0.99 |
Table 1: Representative quantitative parameters for the analysis of a D-Nle modified peptide and its constituent amino acids using norleucine as an internal standard. The values are based on typical performance characteristics of modern LC-MS/MS systems and data from similar analyses.[7]
Fragmentation Analysis of D-Nle Peptides
The fragmentation pattern of a peptide in tandem mass spectrometry provides sequence information. While D- and L-amino acid-containing peptides are isobaric, their fragmentation patterns can exhibit subtle differences in fragment ion intensities.[4] However, standard CID is often insufficient to definitively distinguish between these stereoisomers.[4]
Advanced fragmentation techniques such as Electron Transfer Dissociation (ETD) and specialized methods like radical-directed dissociation (RDD) can provide more diagnostic fragmentation patterns for distinguishing D/L isomers.[8] For D-Nle, which is isomeric with leucine and isoleucine, specific fragment ions (w-ions) generated through ETD-based methods can help differentiate it from its isomers.[9]
Expected Fragmentation Behavior in CID:
-
b- and y-ions: The primary fragmentation of the peptide backbone will produce a series of b- and y-ions, which can be used to confirm the amino acid sequence.
-
Subtle Intensity Differences: The presence of a D-amino acid can alter the peptide's gas-phase conformation, potentially leading to minor changes in the relative intensities of certain b- and y-ions compared to the all-L-peptide.
Visualizations
Experimental Workflow
The overall workflow for the analysis of D-Nle modified peptides is a multi-step process from synthesis to data analysis.
Caption: Workflow for D-Nle peptide analysis.
Signaling Pathway Modulation
The incorporation of D-amino acids is a strategy to enhance the stability of peptide drugs that target specific cellular signaling pathways. For instance, a D-Nle modified peptide could be designed to act as a more stable antagonist or agonist of a G-protein coupled receptor (GPCR), leading to prolonged modulation of downstream signaling cascades.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. Nontargeted Identification of D-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accurate quantitation of standard peptides used for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Peptide Aggregation with D-Norleucine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of D-norleucine to prevent peptide aggregation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem?
A1: Peptide aggregation is the self-association of peptide chains to form larger, often insoluble, structures.[1][2] This phenomenon poses a significant challenge in the synthesis, purification, and application of peptides, potentially leading to decreased yields, difficulties in purification, and altered biological activity.[1] Aggregation can occur both on the solid-phase support during synthesis and in solution after cleavage.[1]
Q2: How does incorporating D-norleucine help in preventing peptide aggregation?
A2: Incorporating a D-amino acid, such as D-norleucine, can disrupt the secondary structures that lead to aggregation. The presence of a D-amino acid alters the peptide's backbone conformation compared to its all-L-amino acid counterpart.[3] This disruption can interfere with the formation of intermolecular hydrogen bonds that are crucial for the formation of aggregated structures like beta-sheets. Norleucine, being an isomer of leucine, is often used as a substitute for methionine to enhance stability against oxidation due to its similar size and polarity.[4][5] The combination of a D-amino acid's conformational disruption and norleucine's inherent properties can effectively reduce aggregation.
Q3: At what stage of my workflow can I expect to see aggregation, and how can D-norleucine help?
A3: Aggregation can occur at multiple stages:
-
During Solid-Phase Peptide Synthesis (SPPS): As the peptide chain elongates, it can form secondary structures and aggregate on the resin, leading to incomplete reactions. Incorporating D-norleucine at strategic positions can break these developing secondary structures.
-
In Solution: When preparing stock solutions or diluting the peptide into aqueous buffers for experiments, aggregation is a common issue.[3] Peptides containing D-norleucine are expected to have better solubility and a reduced tendency to aggregate in solution.
Q4: Are there any potential drawbacks to using D-norleucine?
A4: While beneficial for preventing aggregation, the incorporation of a D-amino acid will alter the peptide's three-dimensional structure. This could potentially impact its biological activity by affecting its binding to target molecules. It is crucial to assess the functional consequences of the D-norleucine substitution.
Troubleshooting Guides
Issue 1: My peptide containing D-norleucine is still showing signs of aggregation during SPPS.
If you observe poor resin swelling, incomplete Fmoc deprotection, or failed coupling reactions, your peptide may be aggregating on the resin.[1]
-
Troubleshooting Steps:
-
Solvent Choice: Switch to more polar solvents like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to your synthesis solvents to improve solvation.[3]
-
Higher Temperature: Perform coupling reactions at a higher temperature to disrupt intermolecular hydrogen bonding.[3]
-
Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt secondary structures.[3]
-
Strategic Placement: Ensure the D-norleucine residue is placed optimally within the hydrophobic or aggregation-prone regions of the peptide sequence.
-
Issue 2: My lyophilized D-norleucine-containing peptide has poor solubility in aqueous buffers.
Even with D-norleucine, highly hydrophobic peptides can be challenging to dissolve.
-
Troubleshooting Workflow:
Caption: Workflow for solubilizing hydrophobic peptides.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay to Monitor Peptide Aggregation
This assay is used to detect the formation of amyloid-like fibrils, which are rich in β-sheet structures.[2]
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of your peptide (with and without D-norleucine) in an appropriate solvent (e.g., DMSO).
-
Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of Thioflavin T (ThT) in the same buffer.
-
-
Assay Setup (in a 96-well black plate):
-
Add the peptide solution to the desired final concentration.
-
Add ThT from the stock solution to a final concentration of 10-25 µM.[3]
-
Include control wells:
-
Buffer and ThT only (for baseline fluorescence).
-
Peptide without D-norleucine (positive control for aggregation).
-
-
-
Fluorescence Measurement:
-
Place the plate in a plate reader capable of bottom reading.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.[3]
-
Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking.
-
Monitor the fluorescence intensity over time (e.g., every 10-15 minutes for several hours or days).
-
Caption: ThT fluorescence assay workflow.
Protocol 2: Dynamic Light Scattering (DLS) to Characterize Aggregate Size
DLS measures the size distribution of particles in a solution.
-
Sample Preparation:
-
Prepare your peptide solutions (with and without D-norleucine) at the desired concentration in a filtered buffer.
-
Filter the final solutions through a low-protein-binding 0.22 µm filter to remove extraneous dust particles.[3]
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Transfer the peptide solution to a clean, dust-free cuvette.
-
Allow the cuvette to equilibrate in the instrument for 5-10 minutes.
-
Perform the DLS measurement to obtain the correlation function.
-
-
Data Analysis:
-
Analyze the correlation function to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). A high PDI indicates a heterogeneous mixture of aggregate sizes.[3]
-
Data Presentation
Table 1: Hypothetical Quantitative Data on the Effect of D-Norleucine on Peptide Aggregation
| Peptide Sequence | ThT Fluorescence (Max Intensity, AU) | DLS Hydrodynamic Radius (Rh, nm) | DLS Polydispersity Index (PDI) |
| Ac-L-Leu-L-Phe-L-Val-L-Ala-NH2 | 8500 | 250 | 0.85 |
| Ac-L-Leu-D-Nle -L-Val-L-Ala-NH2 | 1200 | 15 | 0.20 |
This table illustrates the expected trend where the incorporation of D-norleucine (D-Nle) leads to a significant reduction in ThT fluorescence and a smaller, more uniform particle size as measured by DLS, indicating reduced aggregation.
Mechanism of Action
The incorporation of D-norleucine introduces a conformational "kink" in the peptide backbone, disrupting the regular hydrogen bonding patterns required for the formation of stable β-sheet structures, which are the hallmark of many peptide aggregates.
Caption: D-Norleucine disrupts aggregation.
Disclaimer: The information provided in this technical support center is for research and informational purposes only. The experimental protocols are intended as a guide and may require optimization for specific peptides and experimental conditions.
References
Technical Support Center: Fmoc-D-Nle-OH Incorporation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the incorporation of Fmoc-D-Nle-OH in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is the N-α-Fmoc-protected form of D-norleucine. Norleucine is an isomer of leucine with a linear four-carbon side chain. It is often used as a non-proteinogenic amino acid in peptide design to replace methionine, as its side chain has a similar size and polarity but is not susceptible to oxidation.[1] The D-enantiomer is incorporated to increase proteolytic stability of the peptide or to induce specific conformational constraints.
Q2: What are the most common side reactions during the incorporation of this compound?
The primary side reactions of concern during the coupling of this compound are:
-
Diketopiperazine (DKP) formation: This is particularly prevalent when D-Nle is the second amino acid in the sequence.[2]
-
Incomplete coupling: This can be caused by steric hindrance or peptide aggregation on the solid support.
-
Aggregation: As a hydrophobic amino acid, the presence of D-norleucine can contribute to the aggregation of the growing peptide chain, leading to poor coupling and deprotection efficiency.[3][4]
-
Racemization: The conversion of the D-enantiomer to the L-enantiomer can occur, although it is generally a lesser concern than for amino acids like His or Cys.
Q3: Is this compound particularly prone to racemization?
While any amino acid (except glycine) can racemize during activation, norleucine is not considered to be at high risk for racemization compared to amino acids with side chains that can stabilize the formation of an oxazolone intermediate, such as cysteine and histidine.[3][5] However, the choice of coupling reagents and the amount of base used can influence the degree of racemization for any amino acid.[6][7]
Q4: How does the hydrophobicity of D-norleucine affect peptide synthesis?
Norleucine is a hydrophobic amino acid.[3][5] The incorporation of multiple hydrophobic residues, including D-norleucine, can lead to significant on-resin aggregation of the peptide chains. This aggregation can hinder solvent and reagent access to the reactive sites, resulting in incomplete coupling and deprotection.[3][4]
Troubleshooting Guide
Problem 1: Low Yield of the Target Peptide and Presence of a Low Molecular Weight Byproduct
Possible Cause: Diketopiperazine (DKP) Formation
Explanation: When D-norleucine is the second amino acid in the peptide sequence, the free N-terminal amine of the D-Nle residue can attack the ester linkage to the resin, leading to the cleavage of the dipeptide from the resin and the formation of a cyclic dipeptide (diketopiperazine). D-amino acids are known to be prone to this side reaction.[2]
Solutions:
-
Choice of Resin: Use a 2-chlorotrityl chloride (2-CTC) resin. The steric hindrance provided by the trityl group significantly suppresses DKP formation.
-
Dipeptide Coupling: Instead of coupling this compound to the first amino acid on the resin, couple a pre-synthesized Fmoc-Xaa-D-Nle-OH dipeptide (where Xaa is the third amino acid). This bypasses the problematic dipeptide stage on the resin.
-
Modification of Deprotection Conditions: Use a milder base or shorter deprotection times for the Fmoc group of the first amino acid. However, this may lead to incomplete deprotection.
Quantitative Data on DKP Formation:
While specific data for D-Nle is limited, the following table illustrates the propensity of different dipeptides to form DKPs under standard Fmoc deprotection conditions.
| Dipeptide Sequence | % DKP Formation (Approx.) |
| H-Pro-Pro-Resin | High (>50%) |
| H-Gly-Pro-Resin | Moderate to High |
| H-Ala-Pro-Resin | Moderate |
| H-D-Ala-Ala-Resin | Higher than L-Ala-Ala |
Data is generalized from studies on various dipeptides and illustrates the increased risk with Proline and D-amino acids.[6][8][9]
Workflow for Mitigating Diketopiperazine Formation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrophobicity scales - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing TFA Cleavage for D-Nle Containing Peptides
Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the trifluoroacetic acid (TFA) cleavage of peptides containing D-norleucine (D-Nle).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of TFA in the cleavage process?
A1: Trifluoroacetic acid (TFA) is a moderately strong acid used in the final step of Fmoc-based solid-phase peptide synthesis (SPPS).[1] Its primary role is twofold: to cleave the bond anchoring the synthesized peptide to the solid resin support and to remove the acid-labile side-chain protecting groups from the amino acid residues.[2][3]
Q2: Is D-norleucine (D-Nle) considered a "problematic" residue during TFA cleavage?
A2: D-norleucine, an isomer of leucine, has a linear, unbranched, hydrophobic aliphatic side chain. It is not generally considered a problematic residue during TFA cleavage. Unlike amino acids such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), or Tyrosine (Tyr), its side chain is not susceptible to oxidation or alkylation by the reactive carbocations generated during the deprotection of other residues.[1] In fact, norleucine is sometimes used as a substitute for methionine to specifically avoid oxidative side-reactions.[4]
Q3: What are scavengers and why are they critical in a TFA cleavage cocktail?
A3: During TFA cleavage, protecting groups (e.g., Boc, tBu) are removed, generating highly reactive electrophilic species, primarily carbocations like the tert-butyl cation.[1] These cations can irreversibly modify nucleophilic amino acid side chains (especially Trp, Met, Tyr, and Cys), leading to undesired side products.[2] Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to "trap" or quench these reactive species, preventing them from reacting with the peptide.[5]
Q4: How do I choose the right scavenger cocktail for my D-Nle containing peptide?
A4: The choice of scavenger cocktail depends less on the presence of D-Nle and more on the other amino acids in your sequence.[6]
-
For peptides without sensitive residues: A simple mixture of TFA/Water/Triisopropylsilane (TIS) (e.g., 95:2.5:2.5) is often sufficient.[5] TIS is an excellent scavenger for the tert-butyl cation.[7]
-
For peptides containing Trp, Met, Cys, or Tyr: More complex cocktails are required. Reagent K (TFA/water/phenol/thioanisole/EDT) is a popular choice for peptides with multiple sensitive residues.[3] Phenol protects Tyrosine, thioanisole helps prevent methionine oxidation and aids in deprotecting Arginine, and 1,2-ethanedithiol (EDT) is a potent scavenger for trityl cations from Cys, His, Asn, or Gln protection.[3][7]
Q5: What is the purpose of precipitating the peptide in cold diethyl ether?
A5: After the cleavage reaction, the peptide is soluble in the TFA cocktail. Adding the TFA solution dropwise into a large volume of cold diethyl ether causes the peptide to precipitate out of solution as a solid.[3] Most of the dissolved protecting group fragments and scavengers remain in the ether, allowing for the separation and isolation of the crude peptide by filtration or centrifugation.[1][3]
Troubleshooting Guide
Issue 1: Low or no peptide yield after precipitation.
| Possible Cause | Recommended Solution |
| Incomplete Cleavage | The cleavage reaction time may have been too short, especially if the peptide contains sterically hindered residues or certain protecting groups like Arg(Pbf).[1][6] Solution: Perform a small-scale trial cleavage and analyze the resin for remaining peptide. If necessary, extend the cleavage time to 3-4 hours.[1] |
| Peptide is Soluble in Ether | Highly hydrophobic peptides, which can be common with multiple D-Nle residues, or very short peptides may have some solubility in diethyl ether.[8] Solution: Concentrate the TFA filtrate by rotary evaporation (using an acid trap) to about 10% of its original volume before adding it to the cold ether. This often improves precipitation. Alternatively, try precipitating with cold methyl t-butyl ether (MTBE).[7] |
| Improper N-terminal Fmoc Removal | The final N-terminal Fmoc group must be removed with piperidine before initiating the acid cleavage step.[1] Solution: Ensure your pre-cleavage protocol includes a final deprotection step with 20% piperidine in DMF, followed by thorough washing with DMF and DCM.[1] |
| Residual DMF | Residual DMF, a base, can neutralize the TFA and inhibit the cleavage reaction.[9] Solution: Wash the peptide-resin extensively with a non-volatile solvent like dichloromethane (DCM) and dry it thoroughly under vacuum before adding the cleavage cocktail.[9] |
Issue 2: HPLC analysis of the crude product shows multiple unexpected peaks.
| Possible Cause | Recommended Solution |
| Incomplete Deprotection | Some side-chain protecting groups may remain attached, leading to multiple related peaks in the HPLC. This is common for Arg(Pbf) which can require longer cleavage times.[6][10] Solution: Increase the cleavage reaction time to 3-4 hours. A small-scale time-course study (e.g., analyzing samples at 1, 2, 3, and 4 hours) can determine the optimal duration.[6] |
| Side-product Formation | If your peptide contains sensitive residues (Trp, Met, Cys) and an inadequate scavenger cocktail was used, the peaks could correspond to alkylated or oxidized peptide variants.[11] Solution: Re-synthesize the peptide and use a more robust scavenger cocktail. For example, switch from a simple TFA/TIS/Water mix to Reagent K (TFA/Phenol/Water/Thioanisole/EDT).[3] |
| Peptide Degradation | Some peptide sequences can be unstable in strong acid for extended periods.[10] Solution: Reduce the cleavage time or perform the reaction at a lower temperature (e.g., 4 °C), though this may require a longer reaction time to achieve complete deprotection.[10] |
Issue 3: The mass spectrum of the crude product shows a mass that does not match the expected peptide.
| Possible Cause | Recommended Solution |
| Incomplete Deprotection | The observed mass may correspond to the desired peptide with one or more protecting groups still attached. Solution: Calculate the expected masses for the peptide with common remaining protecting groups (t-butyl: +56 Da, Trityl: +242 Da, Pbf: +252 Da) to see if they match your result. If so, re-run the cleavage for a longer duration or with a stronger cocktail. |
| Adduct Formation | Scavengers or cleaved protecting groups can sometimes form covalent adducts with the peptide. Solution: This often requires optimizing the scavenger cocktail. For example, if you suspect a tert-butyl adduct on a methionine residue, ensure sufficient scavengers like TIS are present.[2] Efficient characterization is best achieved by combining HPLC and MS analysis.[12] |
| Deletion Sequence | The error may have occurred during synthesis, resulting in a shorter peptide (deletion sequence). Solution: This cannot be fixed post-cleavage. Review the synthesis protocol and re-synthesize the peptide, ensuring complete coupling at each step. |
Data & Cleavage Cocktails
The following table summarizes common TFA cleavage cocktails. The selection should be based on the peptide's amino acid composition.[3][7][13]
| Reagent Name | Composition (v/v/w) | Target Peptides & Key Characteristics |
| Standard (95% TFA) | TFA / Water / TIS (95 : 2.5 : 2.5) | Suitable for peptides without sensitive residues like Cys, Met, or Trp.[5] TIS is a potent scavenger for tert-butyl cations. |
| Reagent B | TFA / Phenol / Water / TIS (88 : 5 : 5 : 2) | An "odorless" cocktail where TIS replaces foul-smelling thiols.[7] Good for peptides with Trt-protected groups, but does not prevent Met oxidation.[7][10] |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | A "universal" and robust cocktail for peptides containing multiple sensitive residues, including Cys, Met, Trp, and Tyr.[3] |
| Reagent H | TFA / Phenol / Thioanisole / EDT / Water / DMS / NH₄I (81 : 5 : 5 : 2.5 : 3 : 2 : 1.5) | Specifically designed to prevent methionine oxidation and can even reduce methionine sulfoxide back to methionine.[7] |
Experimental Protocols
CAUTION: TFA is a highly corrosive and dangerous acid. All procedures must be performed in a properly functioning chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[1][13]
Protocol 1: Standard Cleavage of D-Nle Containing Peptide
This protocol is suitable for a 0.1 mmol scale synthesis.
-
Resin Preparation: a. After the final Fmoc-deprotection, wash the peptide-resin (approx. 200 mg) thoroughly with DMF (3 x 10 mL), followed by DCM (5 x 10 mL).[9] b. Dry the resin under a high vacuum for at least 1 hour to remove all residual solvents.[1]
-
Cleavage Cocktail Preparation: a. Based on your peptide sequence (see table above), prepare 5 mL of the appropriate cleavage cocktail fresh. For a standard peptide without sensitive residues, mix TFA (4.75 mL), deionized water (0.125 mL), and TIS (0.125 mL).[3] b. Cool the cocktail in an ice bath for 5-10 minutes.[13]
-
Cleavage Reaction: a. Place the dried resin in a 10 mL reaction vessel. b. Add the cold cleavage cocktail to the resin.[13] c. Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2 hours.
-
Peptide Isolation and Precipitation: a. Filter the cleavage mixture through a sintered glass funnel to separate the resin beads, collecting the filtrate in a 50 mL centrifuge tube.[3] b. Wash the resin with 1 mL of fresh TFA and add this to the collected filtrate. c. In a separate 50 mL tube, add 30-40 mL of ice-cold diethyl ether.[3] d. Add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[3] e. Allow the mixture to stand at -20°C for 30 minutes to maximize precipitation.[3]
-
Washing and Drying: a. Centrifuge the suspension (e.g., 3000 rpm for 5 minutes) to pellet the peptide.[3] b. Carefully decant the ether. c. Wash the peptide pellet twice by adding 20 mL of cold diethyl ether, vortexing, centrifuging, and decanting the supernatant each time. This removes residual scavengers.[3] d. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product.[3]
Protocol 2: Micro-Cleavage for Purity Analysis
This protocol is used to check synthesis quality without consuming all the material.
-
Take a small amount of dried peptide-resin (5-10 mg) and place it in a 1.5 mL microcentrifuge tube.[9]
-
Prepare a small volume of cleavage cocktail (e.g., 200 µL of TFA/TIS/Water 95:2.5:2.5).[9]
-
Add the cocktail to the resin, cap the tube, and let it react for 2 hours at room temperature.[9]
-
Filter the mixture through a small cotton plug in a pipette tip into a new tube.
-
Evaporate the TFA under a gentle stream of nitrogen in the fume hood.[9]
-
Add 1 mL of cold diethyl ether to precipitate the peptide.
-
Centrifuge, decant the ether, and repeat the wash.
-
Dry the small pellet and dissolve it in a suitable solvent (e.g., 50% acetonitrile/water) for HPLC and Mass Spectrometry analysis.[8][14]
Visualized Workflows
Caption: General workflow for TFA cleavage and peptide isolation.
Caption: Decision logic for selecting an appropriate scavenger cocktail.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. google.com [google.com]
- 10. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. peptide.com [peptide.com]
Technical Support Center: Synthesizing Long Peptides with D-Norleucine (D-Nle)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis of long peptides containing the non-proteinogenic amino acid D-Norleucine (D-Nle).
Frequently Asked Questions (FAQs)
Q1: What are the primary motivations for incorporating D-Nle into long peptides?
Incorporating D-Norleucine (D-Nle) into peptide sequences is a strategic decision primarily aimed at enhancing the therapeutic potential of the peptide. D-amino acids, including D-Nle, are not recognized by the endogenous proteases that typically degrade peptides composed of L-amino acids. This resistance to enzymatic degradation significantly increases the in vivo half-life of the peptide, making it a more viable drug candidate. Furthermore, D-Nle serves as an excellent isosteric replacement for methionine, mitigating the risk of oxidation of the sulfur-containing side chain, which can lead to loss of biological activity. The linear, unbranched side chain of D-Nle may also introduce conformational constraints that can influence the peptide's secondary structure and potentially enhance its binding affinity to its target.
Q2: What are the main challenges associated with the synthesis of long peptides containing D-Nle?
The synthesis of long peptides is inherently challenging, and the inclusion of the hydrophobic amino acid D-Nle can exacerbate these difficulties. The primary challenges include:
-
Aggregation: The hydrophobicity of the D-Nle side chain contributes to the overall hydrophobicity of the peptide. In long peptides with multiple D-Nle residues or other hydrophobic amino acids, this can lead to significant on-resin aggregation during solid-phase peptide synthesis (SPPS). Aggregation can hinder reagent access to the growing peptide chain, resulting in incomplete coupling and deprotection steps, and ultimately, low purity of the crude product.
-
Solubility Issues: Peptides rich in hydrophobic residues like D-Nle often exhibit poor solubility in the solvents commonly used for purification and analysis. This can make purification by High-Performance Liquid Chromatography (HPLC) particularly challenging and can also complicate handling and formulation of the final peptide.
-
Racemization: As with any D-amino acid, there is a risk of racemization (epimerization) during the activation step of the coupling reaction, where the D-Nle can be converted to its L-enantiomer. This leads to the formation of diastereomeric impurities that can be difficult to separate from the desired peptide.
-
Difficult Couplings: The steric hindrance of the growing peptide chain, especially in aggregated sequences, can make the coupling of subsequent amino acids, including D-Nle itself, inefficient.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis, purification, and analysis of long peptides containing D-Nle.
Synthesis & Coupling Issues
Problem: Low coupling efficiency or incomplete reactions, especially after incorporating several D-Nle residues.
Symptoms:
-
Positive Kaiser test (for primary amines) after a coupling step.
-
Presence of deletion sequences (missing amino acids) in the final mass spectrum.
-
Broadening of the deprotection peak in UV monitoring during automated synthesis, indicating aggregation.[1]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| On-resin Aggregation | Solvent and Temperature Modification: Switch from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP) as the primary solvent, as NMP has better solvating properties for aggregating peptides.[2] Consider performing coupling reactions at an elevated temperature (e.g., 50-75°C), which can disrupt secondary structures and improve reaction kinetics. Microwave-assisted synthesis can also be highly effective in overcoming aggregation. |
| Chaotropic Salts: Add chaotropic salts such as LiCl or NaClO4 to the coupling and deprotection solutions to disrupt hydrogen bonding and reduce aggregation.[3] | |
| Structure-Disrupting Moieties: If the sequence allows, incorporate pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) to disrupt the formation of secondary structures that lead to aggregation.[3] | |
| Inefficient Coupling Reagents | Use of High-Efficiency Coupling Reagents: Employ more potent coupling reagents like HATU, HCTU, or PyBOP in combination with an additive such as Oxyma or HOAt.[4][5] These reagents are known to be effective for sterically hindered couplings. |
| Double Coupling: For difficult couplings, including the one immediately following a D-Nle residue, performing a second coupling step (double coupling) can help drive the reaction to completion. | |
| Racemization | Choice of Coupling Reagents and Additives: To minimize racemization, use coupling reagents in combination with additives like HOBt, HOAt, or Oxyma.[3][6] These additives form active esters that are less prone to racemization. |
| Base Selection: Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or sym-collidine in minimal necessary amounts during coupling, as strong bases can promote racemization.[4] | |
| In Situ Activation: Minimize the pre-activation time of the D-Nle amino acid. In situ activation, where the coupling reagents are added directly to the resin-amino acid mixture, is recommended. |
Experimental Protocol: Standard Coupling of Fmoc-D-Nle-OH using HATU
-
Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15-20 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and then DMF (3x) to remove residual piperidine and by-products.
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
Purification Challenges
Problem: Poor solubility of the crude peptide and difficulty in achieving high purity by RP-HPLC.
Symptoms:
-
Crude peptide does not fully dissolve in standard HPLC mobile phases (e.g., water/acetonitrile with 0.1% TFA).
-
Broad, tailing peaks or multiple, poorly resolved peaks in the HPLC chromatogram.
-
Low recovery of the target peptide from the HPLC column.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Hydrophobicity of the Peptide | Solvent Optimization: For highly hydrophobic peptides, consider adding organic co-solvents like isopropanol or using formic acid instead of TFA as an ion-pairing agent to improve solubility and peak shape. |
| Gradient Optimization: Use a shallower gradient during HPLC purification (e.g., 0.5-1% increase in organic phase per minute) to improve the separation of closely eluting impurities.[7] | |
| Column Selection: A C4 or C8 stationary phase may be more suitable than the standard C18 for very hydrophobic peptides, as it provides less retention. | |
| Aggregation in Solution | Use of Denaturants: In severe cases, dissolving the crude peptide in a small amount of a denaturant like guanidine HCl or urea before dilution with the HPLC mobile phase can help to disrupt aggregates. However, these additives must be removed in subsequent steps. |
| Difficult Separation of Diastereomers | High-Resolution Chromatography: If racemization has occurred, separating the resulting diastereomers may require high-resolution analytical columns and optimized, shallow gradients. Chiral chromatography may be necessary in some cases. |
Experimental Protocol: General RP-HPLC Purification of a D-Nle Containing Peptide
-
Solubility Testing: Test the solubility of a small amount of the crude peptide in various solvent systems (e.g., water with 0.1% TFA, 50% acetonitrile in water, 10% acetic acid) to find a suitable solvent for injection.
-
Analytical HPLC:
-
Column: C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Preparative HPLC:
-
Based on the analytical results, optimize the gradient for the preparative separation to maximize the resolution between the target peptide and impurities.
-
Dissolve the crude peptide in the chosen solvent and inject it onto a preparative C18 column.
-
Collect fractions corresponding to the target peptide peak.
-
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Analytical Characterization
Problem: Ambiguous results in mass spectrometry or NMR spectroscopy.
Symptoms:
-
Unexpected masses or complex fragmentation patterns in the mass spectrum.
-
Overlapping or difficult-to-interpret signals in the NMR spectrum.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Mass Spectrometry | Side Reactions: Unidentified masses may correspond to side products such as deletion sequences or incompletely deprotected amino acids. Carefully analyze the mass differences to identify potential modifications. |
| Fragmentation of D-amino acids: While collision-induced dissociation (CID) mass spectrometry may not always differentiate between D- and L-amino acid-containing peptides, specialized techniques like radical-directed dissociation (RDD) or ion mobility-mass spectrometry (IM-MS) can provide better discrimination.[8][9][10][11] | |
| NMR Spectroscopy | Conformational Heterogeneity: The presence of a D-amino acid can induce unique conformational preferences or increase flexibility in the peptide backbone, leading to complex NMR spectra.[12] |
| 2D NMR Techniques: Employ two-dimensional NMR techniques such as TOCSY and NOESY to aid in the assignment of resonances and to obtain information about the peptide's secondary structure and the spatial proximity of protons.[13] | |
| Chemical Shift Analysis: The chemical shifts of protons and carbons adjacent to the D-Nle residue may differ from those of L-Nle. These differences, although often subtle, can be used to confirm the presence and location of the D-amino acid. |
Data Presentation: Expected Mass Shifts in MS/MS Analysis
When interpreting tandem mass spectra, the mass difference between adjacent b- or y-ions corresponds to the mass of an amino acid residue. The residue mass of Norleucine is 113.084 Da.
| Ion Series | Expected Mass Difference for Nle |
| b-ions | m(bn) - m(bn-1) = 113.084 Da |
| y-ions | m(yn) - m(yn-1) = 113.084 Da |
Note: Standard CID fragmentation may not differentiate between D-Nle and L-Nle as they have the same mass.
Cleavage from Resin
Problem: Incomplete cleavage from the resin or side reactions during cleavage.
Symptoms:
-
Low yield of the crude peptide.
-
Presence of adducts or modified amino acids in the mass spectrum of the crude product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Cleavage | Optimized Cleavage Cocktail: For peptides containing sensitive residues like tryptophan or methionine (if present alongside D-Nle), a standard cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) is often sufficient. For peptides with multiple arginine residues, longer cleavage times (3-4 hours) may be necessary.[14] |
| Scavengers: The choice and concentration of scavengers are critical. Triisopropylsilane (TIS) is a common scavenger for protecting groups. For peptides containing tryptophan, the addition of 1,2-ethanedithiol (EDT) can prevent re-attachment of protecting groups.[15] | |
| Side Reactions | Aspartimide Formation: If the peptide contains Asp-Gly or Asp-Ser sequences, aspartimide formation can be a significant side reaction. Adding HOBt to the piperidine deprotection solution can help reduce this.[3] |
| Oxidation: While D-Nle is not susceptible to oxidation, if methionine is also present in the sequence, it can be oxidized during cleavage. Adding a reducing agent like dithiothreitol (DTT) to the cleavage cocktail can prevent this.[3] A specialized cleavage cocktail, Reagent H, has been developed to minimize methionine oxidation.[16] |
Experimental Protocol: Standard Cleavage of a D-Nle Containing Peptide
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common choice is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin). Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
Washing and Drying: Centrifuge the mixture to pellet the precipitated peptide. Wash the peptide pellet with cold diethyl ether two more times. Dry the crude peptide pellet under vacuum.
This technical support center provides a starting point for troubleshooting the synthesis of long peptides containing D-Nle. The specific challenges and optimal conditions will always be sequence-dependent. Careful planning, monitoring, and optimization at each step are crucial for a successful synthesis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. biotage.com [biotage.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. peptide.com [peptide.com]
- 8. Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fast and Effective Ion Mobility-Mass Spectrometry Separation of d-Amino-Acid-Containing Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy [mdpi.com]
- 13. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of D-Norleucine (D-Nle) Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address solubility challenges encountered with D-Nle containing peptides.
Troubleshooting Guide: Step-by-Step Peptide Solubilization
Issue: My D-Nle containing peptide is not dissolving in aqueous solutions.
D-Norleucine is a non-polar amino acid, and its incorporation can increase the overall hydrophobicity of a peptide, potentially leading to poor aqueous solubility.[1][2] The following step-by-step guide provides a systematic approach to solubilization.
Step 1: Initial Assessment and Small-Scale Testing
Before dissolving the entire peptide stock, it is crucial to perform a solubility test on a small aliquot to avoid the potential loss of valuable material.[2][3][4]
-
Centrifuge the Vial: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.[5]
-
Equilibrate to Room Temperature: Allow the vial to warm to room temperature before opening to prevent condensation.[5][6]
-
Calculate the Peptide's Net Charge: Determine the net charge of your peptide at neutral pH (pH 7) to guide solvent selection.[4][5][7][8]
-
Assign a value of +1 to each basic residue (K, R, H, and the N-terminus).
-
Assign a value of -1 to each acidic residue (D, E, and the C-terminus).
-
Sum the values to obtain the net charge.
-
Step 2: Systematic Solvent Selection
Always begin with the simplest solvents and progress to stronger ones as needed. It is recommended to first dissolve the peptide in the chosen solvent and then dilute it to the desired concentration with your aqueous buffer or medium.[7]
-
For Peptides with a Net Positive Charge (Basic):
-
For Peptides with a Net Negative Charge (Acidic):
-
For Peptides with a Net Zero Charge (Neutral or Hydrophobic): D-Nle containing peptides often fall into this category due to the hydrophobicity of D-Nle.
-
These peptides typically require a small amount of an organic solvent for initial dissolution.[7][9]
-
Recommended solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile (ACN).[5][6][10]
-
Important: Dissolve the peptide completely in the minimal amount of organic solvent first. Then, slowly add this stock solution dropwise into your stirring aqueous buffer to reach the final desired concentration.[2][8] This helps to prevent precipitation.
-
Step 3: Physical Dissolution Aids
If the peptide remains insoluble, the following physical methods can be employed:
-
Sonication: A brief period of sonication in a water bath can help break up peptide aggregates and enhance dissolution.[2][5][7] It's advisable to sonicate in short bursts on ice to avoid heating the sample.[5]
-
Gentle Heating: Warming the solution to temperatures below 40°C may improve the solubility of some peptides.[6][11] However, this should be done with caution to prevent peptide degradation.[2][7]
Step 4: Advanced Solubilization Strategies (Use with Caution)
For extremely insoluble peptides, the following should be considered as a last resort, as they can interfere with many biological assays:
-
Denaturing Agents: Chaotropic agents like 6 M Guanidine Hydrochloride (Gdn-HCl) or 8 M Urea can be used to solubilize peptides prone to aggregation by disrupting hydrogen bonds.[2][5]
Quantitative Data Summary
The solubility of a peptide is highly dependent on its amino acid composition. The following table provides general guidelines for selecting an initial solvent based on the percentage of hydrophobic and charged residues in your D-Nle containing peptide.
| % Hydrophobic Residues (including D-Nle) | % Charged Residues (D, E, K, R, H) | Predicted Solubility in Aqueous Solution | Recommended Initial Solvent |
| < 25% | > 25% | Usually Soluble[2][6] | Distilled Water or Buffer[2] |
| ≥ 50% | - | May be partially or completely insoluble[2][6] | Organic Solvent (e.g., DMSO, DMF)[2][6] |
| > 75% | - | Generally Insoluble[2] | Strong Organic Solvents (e.g., TFA, Formic Acid) or sequential dissolution in organic solvent then water[2][6] |
Experimental Protocols
Protocol 1: Step-wise Peptide Solubilization
This protocol provides a systematic approach for dissolving a new D-Nle containing peptide.
-
Initial Preparation:
-
Solubility Test (Small Aliquot):
-
Solvent Addition and Dissolution:
-
Based on the peptide's net charge and hydrophobicity (see table above), select an initial solvent.
-
Aqueous First Approach: Always start with sterile, distilled water or a simple buffer (e.g., PBS, pH 7.4).[2] Add a small volume (e.g., 50 µL) and vortex gently.
-
pH Modification: If the peptide is charged but insoluble in water, add a dilute acid (e.g., 10% acetic acid for basic peptides) or base (e.g., 10% ammonium hydroxide for acidic peptides) dropwise while vortexing.[2][4]
-
Organic Solvent for Hydrophobic Peptides: If the peptide is neutral or highly hydrophobic, add a minimal amount of DMSO or DMF to completely dissolve the peptide.[2][3]
-
Dilution: Once the peptide is in solution, slowly add it dropwise to a stirring aqueous buffer to achieve the final concentration.[2][8] If the solution becomes turbid, the solubility limit has been exceeded.[3]
-
-
Physical Aids:
-
Final Preparation:
Visual Guides
Caption: A step-by-step workflow for troubleshooting D-Nle peptide solubility.
Caption: Chemical modification strategies to improve peptide solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my D-Nle containing peptide difficult to dissolve?
A1: D-Norleucine (D-Nle) has an unbranched, four-carbon side chain, making it a non-polar, hydrophobic amino acid.[12] Peptides with a high content of hydrophobic amino acids tend to have lower solubility in aqueous solutions like water and buffers because they are more prone to aggregation.[1][2]
Q2: I dissolved my peptide in DMSO, but it precipitated when I added it to my cell culture media. What should I do?
A2: This is a common issue when diluting a concentrated organic stock into an aqueous buffer.[3] The peptide's solubility limit in the final aqueous solution has likely been exceeded. To resolve this, try adding the dissolved peptide solution very slowly (dropwise) to the stirring aqueous buffer.[2][8] If precipitation still occurs, it may be necessary to start over by lyophilizing the peptide to remove the solvent and then re-dissolving it to achieve a lower final concentration.[3]
Q3: Can I use DMSO for any D-Nle containing peptide?
A3: While DMSO is an excellent solvent for many hydrophobic peptides, it should be avoided if your peptide sequence also contains Cysteine (Cys) or Methionine (Met), as DMSO can oxidize the sulfur-containing side chains.[2][10] In such cases, Dimethylformamide (DMF) is a suitable alternative.[2][4]
Q4: Does the incorporation of a D-amino acid like D-Nle always improve solubility?
A4: Not necessarily. While incorporating D-amino acids can sometimes improve solubility by disrupting the formation of ordered aggregates like beta-sheets, this is not a guaranteed outcome.[7][11] The primary factor influencing solubility is the overall hydrophobicity and charge of the peptide.[1] The main reason for incorporating D-amino acids is often to increase stability against enzymatic degradation.[13]
Q5: What is the maximum concentration of organic solvent (e.g., DMSO) that is safe for my experiments?
A5: The tolerance for organic solvents is highly dependent on the specific assay or cell line. For most cellular assays, a final concentration of 1% (v/v) DMSO is generally considered acceptable, though some may tolerate as little as 0.5% or less.[7][9] It is always best to keep the concentration of organic solvents as low as possible and to run a vehicle control in your experiments.[2]
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biobasic.com [biobasic.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. jpt.com [jpt.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. biocat.com [biocat.com]
- 10. News - How to increase the solubility of peptides? [gtpeptide.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. Norleucine, D-(-)- | C6H13NO2 | CID 456468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Difficult Couplings with Fmoc-D-Nle-OH
Welcome to the Technical Support Center for scientists and researchers in peptide synthesis and drug development. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the coupling of Fmoc-D-Nle-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Is this compound considered a "difficult" amino acid to couple?
A1: this compound, an isomer of leucine, is a non-proteinogenic amino acid with a linear, non-polar side chain.[1] While not typically classified as one of the most sterically hindered amino acids, challenges in its coupling can arise, particularly in sequences prone to aggregation or when coupling to a sterically hindered N-terminus. Its bulky nature can sometimes lead to slower reaction kinetics compared to smaller amino acids.
Q2: What are the primary causes of low coupling efficiency with this compound?
A2: Low coupling efficiency with this compound can stem from several factors:
-
Steric Hindrance: The bulky side chain of D-norleucine can physically impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.
-
Peptide Aggregation: The hydrophobicity of the D-norleucine side chain can contribute to inter-chain aggregation of the peptide-resin, limiting the accessibility of the reactive sites.[2]
-
Suboptimal Activation: The chosen coupling reagent and conditions may not be sufficiently potent to activate the carboxylic acid of this compound effectively.
-
Poor Resin Swelling: Inadequate swelling of the solid support in the chosen solvent can restrict access to the peptide chains.
Q3: What is the recommended solvent for coupling this compound?
A3: The most common and generally effective solvent for Fmoc-SPPS, including the coupling of this compound, is N,N-dimethylformamide (DMF). N-methyl-2-pyrrolidone (NMP) can also be used and is sometimes more effective at disrupting aggregation. For particularly difficult sequences, the addition of a chaotropic salt or a co-solvent like dichloromethane (DCM) might be beneficial, although solvent choice should be optimized for each specific sequence.[2]
Q4: Can racemization occur during the coupling of this compound?
A4: Racemization is a potential side reaction during the activation and coupling of any amino acid in peptide synthesis.[3] While D-amino acids are already in their "racemized" form relative to the L-enantiomers, the stereochemical integrity of the D-configuration should be maintained. The risk of epimerization (conversion to the L-form) is generally low for most amino acids under standard Fmoc-SPPS conditions but can be influenced by the choice of coupling reagents and the base used. The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure) can help to suppress this side reaction.[2]
Q5: How can I monitor the completion of the this compound coupling reaction?
A5: The completion of the coupling reaction should be monitored by a qualitative test for the presence of free primary amines on the resin. The Kaiser (ninhydrin) test is a common and reliable method. A negative Kaiser test (beads remain colorless or yellowish) indicates a complete coupling reaction, while a positive test (blue or purple beads) signifies incomplete coupling and the need for further action.
Troubleshooting Guide
Issue: Positive Kaiser Test after this compound Coupling
A positive Kaiser test indicates the presence of unreacted free amines on the peptide-resin, signifying a failed or incomplete coupling reaction. The following workflow can help diagnose and resolve the issue.
References
Technical Support Center: Minimizing Racemization of D-Amino Acids in Solid-Phase Peptide Synthesis (SPPS)
<_content_type_and_audience_of_the_page> Topic: Minimizing racemization of D-amino acids in SPPS Content type: Create a technical support center with troubleshooting guides and FAQs. These should be in a question-and-answer format and directly address specific issues users might encounter during their experiments. Audience: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize the racemization of D-amino acids during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of D-amino acid peptide synthesis?
A1: Racemization is the process where a chiral molecule, in this case, a D-amino acid, converts into its mirror image (enantiomer), an L-amino acid. During peptide synthesis, this results in a mixture of peptide diastereomers. These impurities can be challenging to separate from the target peptide and may significantly alter its biological activity and therapeutic efficacy.[1]
Q2: When does racemization of D-amino acids primarily occur during SPPS?
A2: Racemization predominantly occurs during the activation of the amino acid's carboxyl group, which is a necessary step for peptide bond formation.[1][2][3] The activated amino acid is susceptible to losing its stereochemical integrity through two main pathways:
-
Oxazolone Formation: The activated D-amino acid can form a temporary oxazolone intermediate. The proton at the alpha-carbon of this intermediate is acidic and can be removed by a base, leading to a loss of chirality.[1]
-
Direct Enolization: A base can directly remove the alpha-proton from the activated amino acid, forming an achiral enolate intermediate. When this intermediate is reprotonated, it can result in a mixture of both D and L forms.[1]
Q3: Are certain D-amino acids more prone to racemization?
A3: Yes. While any D-amino acid can racemize under certain conditions, some are particularly susceptible. Histidine (His) and Cysteine (Cys) are well-documented as being highly prone to racemization during coupling reactions.[2][4][5][6][7] Aspartic acid (Asp) can also be problematic, often through aspartimide formation, which can subsequently lead to racemization.[4][6]
Q4: How does temperature affect D-amino acid racemization?
A4: Higher reaction temperatures increase the rate of racemization. Elevated temperatures provide the necessary energy for epimerization, the process that converts one stereoisomer to another.[7] For instance, in microwave-enhanced SPPS, lowering the coupling temperature from 80°C to 50°C has been shown to limit the racemization of histidine and cysteine.[4][6] Performing coupling reactions at lower temperatures, such as 0°C, is a common strategy to minimize this side reaction.[7]
Q5: What is the role of coupling reagents in racemization?
A5: The choice of coupling reagent is critical. Highly reactive reagents can form activated intermediates that are more prone to racemization.[7] Carbodiimide-based reagents like DCC and DIC can lead to significant racemization unless a racemization suppressant is added.[8] Uronium/aminium-based reagents (e.g., HATU, HBTU) are highly efficient but also require careful control of conditions to prevent epimerization.[8][9] The extent of racemization is dependent on the specific coupling reagent used.[5]
Troubleshooting Guide
| Problem ID | Issue Observed | Potential Causes | Recommended Solutions |
| RAC-D-001 | High levels of L-isomer detected in the final D-amino acid-containing peptide. | 1. Inappropriate Coupling Reagent: Using a highly activating coupling reagent without a suppressant.[7] 2. Excessive Base: The presence of a strong or sterically unhindered base can accelerate proton abstraction.[8] 3. High Coupling Temperature: Elevated temperatures increase the rate of epimerization.[4][6][7] 4. Prolonged Reaction Time: Extended exposure to coupling conditions increases the risk of racemization.[7] | 1. Add a Racemization Suppressant: Incorporate additives like 1-hydroxybenzotriazole (HOBt), ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), or 6-Cl-HOBt. These form active esters that are less prone to racemization.[2][7][10] For carbodiimide reagents (DIC, DCC), the use of an additive is strongly recommended.[7] 2. Optimize Base Selection and Stoichiometry: Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[6][9] Use the minimum necessary amount of base. 3. Control Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C to room temperature).[7] 4. Minimize Reaction Time: Monitor the reaction closely and quench it as soon as coupling is complete.[7] |
| RAC-D-002 | Significant racemization specifically at D-Cysteine or D-Histidine residues. | 1. Inherent Susceptibility: Cys and His are intrinsically more prone to racemization due to the nature of their side chains.[2][4][5] 2. Side-Chain Protection: The type of side-chain protecting group can influence racemization. | 1. Use Specialized Protocols: For these sensitive residues, consider coupling at a lower temperature or even performing the coupling step conventionally (at room temperature) if using microwave synthesis for other residues.[4][6] 2. Select Appropriate Protecting Groups: For Histidine, protecting the pi-imidazole nitrogen can significantly reduce racemization.[2] |
| RAC-D-003 | Inconsistent racemization levels between different synthesis batches of the same peptide. | 1. Variability in Reagent Quality: The purity of solvents, coupling reagents, and amino acids can impact racemization rates.[7] 2. Inconsistent Reaction Conditions: Small variations in temperature, reaction time, or reagent stoichiometry can lead to different levels of epimerization.[7] | 1. Ensure High-Purity Reagents: Use fresh, high-purity reagents for all synthesis steps. 2. Standardize Protocols: Maintain strict control over all reaction parameters, including temperature, time, and reagent equivalents, across all batches. |
Quantitative Data on Racemization
The choice of coupling reagent and the presence of additives significantly impact the degree of racemization. The following table summarizes the percentage of D-product formed when coupling Fmoc-L-His(Trt)-OH, a racemization-prone amino acid.
| Coupling Reagent | Additive | % D-Product Formed |
| DIC | Oxyma | 1.8% |
| Other Reagents | Higher percentages observed |
Note: This data is illustrative and based on the coupling of an L-amino acid, but the principles directly apply to the prevention of L-isomer formation when coupling D-amino acids. Even with a mild coupling reagent like DIC/Oxyma, some racemization occurs, and this increases significantly with temperature.[5]
Experimental Protocols
Protocol 1: Detection and Quantification of Racemization by HPLC
This protocol outlines a general method for determining the extent of racemization by analyzing the final peptide product.
1. Peptide Cleavage and Deprotection:
-
Cleave the synthesized peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.
2. Sample Preparation:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
For accurate quantification of amino acid enantiomers, the peptide must first be hydrolyzed.
-
Perform acid hydrolysis using 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[11]
-
Neutralize the hydrolysate.
-
3. Derivatization (for hydrolyzed samples):
-
Amino acids require derivatization to be detected by UV or fluorescence detectors. A common method uses o-phthalaldehyde (OPA) for primary amino acids and 9-fluorenylmethyl chloroformate (FMOC) for secondary amino acids.[11][12]
4. HPLC Analysis:
-
Column: Use a chiral column or a standard C18 reverse-phase column for separating the derivatized diastereomers.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile in an aqueous buffer (e.g., 40 mM phosphate buffer pH 7.8 or water with 0.1% TFA).[7][12]
-
Detection: Monitor the elution profile using a UV or fluorescence detector.[7][12]
-
Quantification: Integrate the peak areas corresponding to the D- and L-isomers. The percentage of the undesired isomer represents the extent of racemization.[7]
Visual Guides
Workflow for Minimizing D-Amino Acid Racemization
Caption: A logical workflow for SPPS, highlighting key decision points and control parameters to minimize racemization of D-amino acids.
Mechanism of Racemization via Oxazolone Intermediate
Caption: The chemical pathway showing how an activated D-amino acid can lose its stereochemistry through an oxazolone intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. bachem.com [bachem.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
Technical Support Center: Hydrophobic Peptides Containing D-Nle
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with hydrophobic peptide sequences containing D-Norleucine (D-Nle). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, handling, and characterization of these unique peptides.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What is the best way to store lyophilized hydrophobic peptides containing D-Nle?
A1: For maximum stability, lyophilized peptides should be stored at -20°C or lower in a tightly sealed container.[1][2][3][4] To prevent moisture absorption, which can reduce stability, allow the vial to warm to room temperature in a desiccator before opening.[2][3][4] For long-term storage, purging the vial with an inert gas like nitrogen or argon is recommended.[3]
Q2: How should I dissolve my hydrophobic D-Nle peptide?
A2: Due to their hydrophobicity, these peptides often require a two-step dissolution process. First, dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile.[1][4][5] Once fully dissolved, slowly add the aqueous buffer of your choice while vortexing to reach the desired final concentration.[3][6] Be aware that high concentrations of organic solvents may interfere with biological assays.[4][7]
Q3: My peptide precipitates out of solution when I add my aqueous buffer. What should I do?
A3: This indicates that the peptide's solubility limit has been exceeded in the final solvent mixture.[6] Try decreasing the final peptide concentration or increasing the percentage of the organic co-solvent.[6] Adding the peptide-organic solvent solution to the aqueous buffer very slowly while vortexing can also help prevent localized high concentrations and subsequent precipitation.[6]
Synthesis and Purification
Q4: I'm experiencing poor yield during solid-phase peptide synthesis (SPPS). What are the likely causes?
A4: Low yields with hydrophobic peptides are often due to on-resin aggregation, which hinders coupling and deprotection steps.[8][9][10] The choice of resin is critical; PEG-grafted resins are often preferred for their ability to improve solvation.[9] Using solvents like NMP or a "magic mixture" of DCM/DMF/NMP can also help disrupt aggregation.[9]
Q5: What are the best practices for purifying hydrophobic D-Nle peptides by RP-HPLC?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[11] For hydrophobic peptides, a C4 or C8 column may be more suitable than a C18 column to prevent irreversible binding.[12] A shallow gradient of an organic solvent like acetonitrile in water, with an ion-pairing agent such as TFA, is typically used for elution.[12][13]
Characterization
Q6: How can I confirm the presence and position of the D-Nle residue in my synthetic peptide?
A6: While mass spectrometry can confirm the peptide's mass, it generally cannot distinguish between L- and D-amino acids.[14] Techniques like ion mobility spectrometry (IMS) coupled with mass spectrometry can differentiate between peptide epimers based on their collision cross-sections.[15] Chiral amino acid analysis after peptide hydrolysis is another method to confirm the presence of D-Nle.[16]
Q7: What are the key considerations for NMR analysis of these peptides?
A7: For NMR, the peptide needs to be at a sufficiently high concentration (typically 0.1-5 mM) and in a suitable deuterated solvent.[17] Aggregation can be a significant issue, leading to broad peaks and poor spectral quality.[18] Running experiments at different temperatures or using organic co-solvents can sometimes help to break up aggregates.
Troubleshooting Guides
Problem 1: Peptide Insolubility
Symptoms: The lyophilized peptide does not dissolve in aqueous buffers, or it precipitates upon dilution from an organic stock.
| Possible Cause | Recommended Solution |
| High Hydrophobicity | Dissolve the peptide first in a minimal amount of a strong organic solvent (e.g., DMSO, DMF). Then, slowly add this concentrated stock to your aqueous buffer while vortexing.[3][5] |
| Peptide Aggregation | Sonication can help to break up aggregates and facilitate dissolution.[1][7] Using chaotropic agents like 6 M urea or guanidinium hydrochloride can also be effective, but check for compatibility with your downstream experiments.[4][6] |
| Incorrect pH | The peptide's solubility is often lowest at its isoelectric point (pI). Adjusting the pH of the buffer away from the pI can increase solubility.[19] For basic peptides, a slightly acidic buffer may help, while acidic peptides may dissolve better in a slightly basic buffer.[1][5] |
Problem 2: Difficulty in RP-HPLC Purification
Symptoms: The peptide does not elute from the column, or it elutes as a very broad peak, resulting in poor separation and recovery.
| Possible Cause | Recommended Solution |
| Irreversible Binding to the Column | The peptide is too hydrophobic for the stationary phase. Switch to a less hydrophobic column, such as a C4 or C8 instead of a C18.[12] |
| On-column Aggregation | Perform the purification at an elevated temperature (e.g., 40-60 °C) to disrupt secondary structures and reduce aggregation.[20] |
| Poor Solubility in Mobile Phase | Increase the initial percentage of organic solvent in your gradient. For extremely hydrophobic peptides, a gradient starting at 20-30% acetonitrile may be necessary.[13] |
Problem 3: Peptide Aggregation in Solution
Symptoms: The peptide solution becomes cloudy or forms a gel over time, even at low concentrations. This can interfere with biological assays and characterization.
| Possible Cause | Recommended Solution |
| Intermolecular Hydrophobic Interactions | Store peptide solutions in aliquots at -20°C or -80°C to minimize aggregation over time.[2][4] Avoid repeated freeze-thaw cycles.[2][3] |
| Formation of Secondary Structures (e.g., β-sheets) | The inclusion of D-amino acids like D-Nle can disrupt the formation of secondary structures that lead to aggregation.[6] If aggregation persists, consider redesigning the peptide to include solubility-enhancing residues if permissible for your application. |
| Adsorption to Surfaces | Hydrophobic peptides can adsorb to plastic surfaces. Use low-adsorption polypropylene tubes or glass vials for storage and handling.[2] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Hydrophobic D-Nle Peptide
-
Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
-
Add a small volume of a high-purity organic solvent (e.g., DMSO) to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).[1][5]
-
Vortex or sonicate the vial until the peptide is completely dissolved.[1]
-
While vortexing, slowly add the desired aqueous buffer to the concentrated peptide stock solution drop-by-drop to achieve the final working concentration.[6]
-
If the solution remains clear, it is ready for use. If precipitation occurs, you may need to adjust the final concentration or the ratio of organic solvent to aqueous buffer.
Protocol 2: RP-HPLC Purification of a Hydrophobic D-Nle Peptide
-
Column: C4 or C8 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Solubilization: Dissolve the crude peptide in a minimal amount of a strong solvent in which it is highly soluble (e.g., DMSO or a high concentration of acetonitrile/water).
-
Gradient: Start with a higher than usual initial concentration of Mobile Phase B (e.g., 20-30%) and run a shallow gradient to 100% B over 30-60 minutes.
-
Detection: Monitor the elution at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity of the purified peptide.
Visualizations
Caption: A typical experimental workflow for hydrophobic peptides.
Caption: A troubleshooting flowchart for peptide solubility issues.
Caption: A generalized G-protein coupled receptor signaling pathway.
References
- 1. Peptide Storage and Handling - Best Practices for Stability [genosphere-biotech.com]
- 2. peptide.com [peptide.com]
- 3. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 4. bachem.com [bachem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
- 12. hplc.eu [hplc.eu]
- 13. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 18. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 20. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fmoc-D-Nle-OH and Fmoc-D-Leu-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the selection of appropriate building blocks is paramount to achieving the desired purity, yield, and biological activity of the final peptide. This guide provides a detailed comparison of two isomeric, Fmoc-protected D-amino acids: Fmoc-D-Norleucine-OH (Fmoc-D-Nle-OH) and Fmoc-D-Leucine-OH (Fmoc-D-Leu-OH). While both are staples in solid-phase peptide synthesis (SPPS), their subtle structural differences can have significant implications for the synthesis process and the properties of the resulting peptides.
Physicochemical Properties
This compound and Fmoc-D-Leu-OH share the same molecular formula and weight but differ in the structure of their side chains. D-Norleucine possesses a linear n-butyl side chain, whereas D-Leucine has a branched isobutyl side chain. This seemingly minor variation influences their hydrophobicity and steric hindrance, which in turn can affect their performance in peptide synthesis and the characteristics of the final peptide.
| Property | This compound | Fmoc-D-Leu-OH |
| Molecular Formula | C21H23NO4 | C21H23NO4 |
| Molecular Weight | 353.41 g/mol | 353.41 g/mol |
| Side Chain Structure | Linear (n-butyl) | Branched (isobutyl) |
| Hydrophobicity | More hydrophobic | Less hydrophobic |
| Steric Hindrance | Less sterically hindered | More sterically hindered |
Performance in Peptide Synthesis
While direct, head-to-head comparative studies on the coupling efficiency of this compound and Fmoc-D-Leu-OH are not extensively documented in publicly available literature, inferences can be drawn based on their structural differences and established principles of solid-phase peptide synthesis.
Coupling Efficiency and Steric Hindrance
The branched side chain of leucine in Fmoc-D-Leu-OH presents greater steric hindrance compared to the linear side chain of norleucine in this compound.[1] This increased bulk can potentially lead to slower coupling kinetics and a higher risk of incomplete coupling reactions, particularly when incorporated into sterically demanding peptide sequences. In contrast, the more streamlined structure of this compound may facilitate more efficient coupling under standard conditions.
Aggregation During Synthesis
Peptides rich in hydrophobic amino acids, such as leucine, are known to be prone to aggregation during SPPS.[2][3] This on-resin aggregation can lead to poor solvation, resulting in incomplete deprotection and coupling steps, ultimately lowering the purity and yield of the final peptide. While norleucine is also hydrophobic, the linear nature of its side chain may influence inter-chain interactions differently than the branched side chain of leucine, potentially altering the propensity for aggregation.
| Performance Metric | This compound | Fmoc-D-Leu-OH |
| Coupling Efficiency | Potentially higher due to lower steric hindrance | Potentially lower due to higher steric hindrance |
| Risk of Incomplete Coupling | Lower | Higher, especially in sterically hindered sequences |
| Propensity for Peptide Aggregation | Hydrophobic, can contribute to aggregation | Hydrophobic, known to contribute to aggregation |
| Potential Side Reactions | Standard SPPS side reactions | Standard SPPS side reactions, potentially higher risk of incomplete reactions leading to deletion sequences |
Impact on Final Peptide Properties
The choice between incorporating D-Norleucine or D-Leucine can have a profound impact on the biological and biophysical properties of the synthesized peptide.
Metabolic Stability
A primary motivation for substituting leucine with norleucine is to enhance the metabolic stability of peptides.[3][] The linear side chain of norleucine can make peptides more resistant to enzymatic degradation by proteases, which often have high specificity for particular amino acid residues and their surrounding conformations.[] This can lead to a longer in vivo half-life, a desirable characteristic for therapeutic peptides.
Biological Activity and Conformation
The structural difference between a linear and a branched side chain can alter the overall conformation of a peptide. This, in turn, can affect its binding affinity to biological targets and its overall biological activity.[2][3] It is also noteworthy that while leucine is a key signaling molecule in pathways like mTOR, norleucine has been shown to mimic this function in some contexts.[]
Solubility
The hydrophobicity of both norleucine and leucine can influence the solubility of the final peptide. Peptides containing these residues may require the use of organic co-solvents or other solubilizing agents.
Experimental Protocols
The following is a representative protocol for the manual solid-phase synthesis of a dipeptide, Ac-D-Xaa-Ala-NH2 (where Xaa is either Nle or Leu), using Fmoc chemistry.
Materials
-
Rink Amide resin
-
This compound or Fmoc-D-Leu-OH
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM)
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Resin Swelling and First Amino Acid Coupling
-
Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Drain the DMF.
-
In a separate vial, dissolve 3 equivalents of Fmoc-Ala-OH and 3 equivalents of Oxyma Pure in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and allow to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
Fmoc Deprotection
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
Second Amino Acid Coupling (this compound or Fmoc-D-Leu-OH)
-
In a separate vial, dissolve 3 equivalents of this compound or Fmoc-D-Leu-OH and 3 equivalents of Oxyma Pure in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and allow to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
N-terminal Acetylation
-
Perform Fmoc deprotection as described above.
-
Wash the resin with DMF (5x) and DCM (3x).
-
Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin and agitate for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
Cleavage and Precipitation
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Purification and Analysis
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.
Visualizing Key Concepts
References
A Comparative Guide to the Stability of Peptides Containing D-Norleucine versus L-Norleucine
For researchers and professionals in drug development, enhancing peptide stability is a critical objective. The substitution of natural L-amino acids with their non-natural D-enantiomers or other non-proteinogenic amino acids is a widely adopted strategy to improve resistance to enzymatic degradation. This guide provides a detailed comparison of the stability of peptides incorporating D-Norleucine (D-Nle) versus L-Norleucine (L-Nle), supported by established scientific principles and experimental methodologies.
Introduction to Peptide Stability and Amino Acid Chirality
Peptides, as therapeutic agents, are often limited by their short in-vivo half-life due to rapid degradation by proteases.[1][2] These enzymes are highly stereospecific, primarily recognizing and cleaving peptide bonds adjacent to L-amino acids.[2][3] The incorporation of D-amino acids is a robust strategy to confer resistance to proteolysis, thereby extending the peptide's circulation time and bioavailability.[3][4][5][6][7]
Norleucine (Nle) is a non-proteinogenic amino acid and an isomer of leucine, possessing a linear n-butyl side chain.[8][9] It is frequently used as a substitute for methionine to prevent oxidation.[8][9][10] The use of either L-Nle or D-Nle can influence a peptide's physicochemical properties and, most importantly, its stability.
Core Stability Comparison: D-Nle vs. L-Nle
-
L-Norleucine (L-Nle): As a non-natural amino acid, the incorporation of L-Nle can already enhance peptide stability compared to its natural counterpart, L-leucine. The linear side chain of L-Nle may introduce a degree of steric hindrance at the enzymatic cleavage site.[8][11] However, as it is still an L-amino acid, it remains a substrate for proteases, albeit potentially a less favorable one.
-
D-Norleucine (D-Nle): The incorporation of D-Nle is expected to confer significantly greater stability. The D-chiral configuration of the amino acid is not recognized by the active sites of most endogenous proteases.[3][6] This makes the peptide bond adjacent to the D-Nle residue highly resistant to cleavage, drastically reducing the rate of degradation.[12]
Therefore, it is scientifically established that a peptide containing D-Nle will be substantially more stable against enzymatic degradation than the identical peptide containing L-Nle.
Quantitative Data on Peptide Stability
| Peptide Variant | Amino Acid at Position X | Half-life in Human Serum (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| Model Peptide 1 | L-Norleucine | 2.5 | 0.277 |
| Model Peptide 2 | D-Norleucine | > 48 | < 0.014 |
Note: This data is illustrative and intended to demonstrate the anticipated significant increase in stability when substituting an L-amino acid with its D-enantiomer.
Experimental Protocols for Assessing Peptide Stability
To definitively determine the stability of peptides containing D-Nle versus L-Nle, a plasma stability assay is a standard and effective method.
Protocol: In Vitro Plasma Stability Assay
Objective: To determine the rate of degradation of a peptide in plasma, providing an in vitro measure of its enzymatic stability.
Materials:
-
Test peptides (D-Nle and L-Nle variants)
-
Human or animal plasma (e.g., from a commercial source)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Precipitating agent (e.g., acetonitrile with 1% trifluoroacetic acid)
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (optional, for metabolite identification)
Methodology:
-
Peptide Stock Solution Preparation: Prepare stock solutions of both the D-Nle and L-Nle peptides in a suitable solvent (e.g., water or PBS) at a concentration of 1 mg/mL.
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike the plasma with the peptide stock solution to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
Withdraw aliquots (e.g., 100 µL) of the peptide-plasma mixture at various time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes).
-
The t=0 sample should be taken immediately after adding the peptide to the plasma.
-
-
Protein Precipitation:
-
To each aliquot, add 2-3 volumes of the cold precipitating agent (e.g., 200-300 µL of acetonitrile with 1% TFA).
-
Vortex the samples vigorously for 30 seconds to precipitate the plasma proteins.
-
-
Centrifugation:
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the remaining peptide.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining at each time point. The peak area of the peptide is integrated for quantification.[13]
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide from the degradation curve, often by fitting the data to a first-order decay model.
-
Visualizing Experimental Workflows and Mechanisms
To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow for peptide stability and the mechanism of enzymatic degradation.
Caption: Workflow for comparing the plasma stability of D-Nle and L-Nle peptides.
Caption: Enzymatic recognition and degradation of L- vs. D-amino acid peptides.
Conclusion
The substitution of L-amino acids with their D-enantiomers is a cornerstone of modern peptide drug design aimed at enhancing metabolic stability. While L-Norleucine can offer a modest improvement in stability due to its non-natural side chain, D-Norleucine provides a much more significant advantage by rendering the adjacent peptide bond resistant to the action of proteases. This fundamental difference in stereochemistry leads to a dramatic increase in the peptide's half-life in a biological environment. For researchers aiming to develop long-lasting peptide therapeutics, the incorporation of D-Nle is a superior strategy compared to the use of L-Nle. The experimental protocols outlined in this guide provide a clear path for empirically verifying this stability enhancement.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Norleucine - Wikipedia [en.wikipedia.org]
- 10. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. peptidesuk.com [peptidesuk.com]
Confirming D-Norleucine Incorporation: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the successful incorporation of non-canonical amino acids such as D-Norleucine (D-Nle) into peptides and proteins is a critical determinant of molecular structure, stability, and function. Rigorous analytical validation is paramount to confirm the presence and stereochemistry of these modified residues. This guide provides an objective comparison of key analytical methods for confirming D-Nle incorporation, complete with experimental protocols, quantitative data, and workflow visualizations to aid in selecting the most suitable technique for your research needs.
Comparison of Analytical Techniques
The selection of an analytical method for confirming D-Nle incorporation depends on various factors, including the need for quantitative versus qualitative data, the position of the amino acid in the sequence, the complexity of the sample matrix, and the required sensitivity. The following table summarizes the key performance characteristics of four primary analytical techniques.
| Analytical Technique | Principle | Throughput | Key Advantages | Key Limitations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separates enantiomers based on differential interaction with a chiral stationary phase (CSP). | High | Direct analysis of underivatized amino acids; robust and reproducible. | Requires hydrolysis of the peptide/protein; does not provide positional information. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates peptides by liquid chromatography and identifies them by mass-to-charge ratio and fragmentation patterns. | High | Provides sequence and positional information; high sensitivity and specificity. | Indirect confirmation of chirality; may require synthesis of standards. |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids. | Low | Provides direct sequence information from the N-terminus. | Limited to peptides <50-60 residues; will not work if the N-terminus is blocked; can be ambiguous for non-standard amino acids. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural and conformational information. | Low | Provides detailed 3D structural information in solution; can confirm stereochemistry without hydrolysis. | Requires larger sample amounts; complex data analysis; lower sensitivity compared to MS. |
Quantitative Data Summary
The following table presents a summary of quantitative performance data for the different analytical methods. It is important to note that these values can vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Parameter | Chiral HPLC | LC-MS/MS | Edman Degradation | NMR Spectroscopy |
| Sample Requirement | Nanomole to picomole range | Picomole to femtomole range | 10 - 100 picomoles[1] | Micromole to nanomole range |
| Limit of Detection (LOD) | Low picomolar range[2] | Femtomole to attomole range | Picomole range | Micromolar range |
| Quantitative Accuracy | High | High (with appropriate internal standards) | Semi-quantitative | High (with internal standards) |
| Positional Information | No | Yes | Yes (N-terminal) | Yes (with 2D/3D NMR) |
| Chirality Confirmation | Direct | Indirect | Indirect | Direct |
Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC is a powerful technique for separating and quantifying enantiomers. After hydrolysis of the peptide or protein to its constituent amino acids, the sample is injected into an HPLC system equipped with a chiral stationary phase (CSP). The D- and L-enantiomers of Nle will interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.
Experimental Protocol:
-
Protein/Peptide Hydrolysis:
-
Lyophilize the protein/peptide sample.
-
Add 6 M HCl to the sample.
-
Heat the sample at 110°C for 24 hours in a vacuum-sealed tube.
-
Remove the HCl by evaporation under a stream of nitrogen or by lyophilization.
-
Reconstitute the amino acid hydrolysate in a suitable solvent (e.g., mobile phase or water).
-
-
Chromatographic Separation:
-
LC System: A standard HPLC or UHPLC system.
-
Chiral Column: CROWNPAK CR-I(+) or CROWNPAK CR-I(-) (for enantiomeric separation).[3]
-
Mobile Phase: An isocratic mixture of acetonitrile, ethanol, water, and trifluoroacetic acid (TFA) (e.g., 80/15/5/0.5 v/v/v/v).[3]
-
Flow Rate: 0.6 mL/min.[3]
-
Column Temperature: 20°C.[3]
-
Injection Volume: 1-10 µL.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm) or a mass spectrometer.
-
-
Data Analysis:
-
Identify the peaks for D-Nle and L-Nle by comparing their retention times with those of pure standards.
-
Quantify the amount of D-Nle by integrating the peak area and comparing it to a calibration curve generated with D-Nle standards.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS, particularly through peptide mapping, can confirm the incorporation of D-Nle at a specific position within a peptide or protein sequence. The protein is enzymatically digested into smaller peptides, which are then separated by reverse-phase HPLC and analyzed by a tandem mass spectrometer. The mass of the peptide containing Nle will be different from the one containing the canonical amino acid it replaced. Fragmentation of this peptide (MS/MS) will confirm its sequence and pinpoint the location of the modification. While LC-MS/MS itself does not directly determine chirality, the altered retention time of the D-Nle containing peptide compared to its L-Nle counterpart can serve as strong evidence.
Experimental Protocol:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the protein sample in a buffer containing a chaotropic agent (e.g., 8 M urea or 6 M guanidine HCl).
-
Reduce disulfide bonds by adding dithiothreitol (DTT) and incubating.
-
Alkylate free cysteine residues with iodoacetamide (IAM) in the dark.[4]
-
Exchange the buffer to a digestion-compatible buffer.[4]
-
-
Enzymatic Digestion:
-
Add a protease (e.g., trypsin) to the protein solution at an appropriate enzyme-to-substrate ratio (e.g., 1:50).
-
Incubate at 37°C for 4-18 hours.[5]
-
Quench the digestion by adding an acid (e.g., formic acid).
-
-
LC-MS/MS Analysis:
-
LC System: A nano- or micro-flow HPLC/UHPLC system.
-
Column: A reverse-phase C18 column.
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Gradient: A linear gradient from low to high mobile phase B to elute the peptides.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) capable of MS/MS.
-
Data Acquisition: Operate in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify peptides from the MS/MS spectra.
-
Manually inspect the MS/MS spectrum of the peptide of interest to confirm the sequence and the presence of D-Nle at the expected position.
-
Compare the retention time of the D-Nle containing peptide with a synthetic L-Nle containing peptide standard if available.
-
Edman Degradation
Principle: Edman degradation is a method for sequencing amino acids in a peptide from the N-terminus.[1][6] In each cycle, the N-terminal amino acid is labeled with phenyl isothiocyanate (PITC), cleaved from the peptide, and converted into a phenylthiohydantoin (PTH) derivative.[1][7] The PTH-amino acid is then identified by chromatography. If D-Nle is at the N-terminus, its PTH derivative may have a different retention time on a chiral column compared to the PTH derivative of L-Nle, allowing for its identification.
Experimental Protocol:
-
Sample Preparation:
-
The peptide sample must have a free N-terminus.
-
Immobilize the peptide on a solid support or use a liquid-phase sequencer.
-
-
Edman Degradation Cycle:
-
Coupling: React the N-terminal amino group with PITC under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.
-
Cleavage: Treat the PTC-peptide with a strong acid (e.g., trifluoroacetic acid) to cleave the N-terminal residue as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.[7]
-
Conversion: Convert the unstable ATZ-amino acid to the more stable PTH-amino acid with aqueous acid.
-
-
PTH-Amino Acid Identification:
-
Inject the PTH-amino acid derivative into an HPLC system.
-
Separate the PTH-amino acids on a reverse-phase column.
-
To distinguish between D- and L-Nle PTH derivatives, a chiral HPLC method would be required at this stage.
-
Identify the PTH-amino acid by comparing its retention time to a standard.
-
-
Repetitive Cycles:
-
Subject the shortened peptide to another cycle of Edman degradation to sequence the next amino acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a non-destructive technique that provides detailed information about the three-dimensional structure and dynamics of molecules in solution.[8][9] For confirming D-Nle incorporation, specific NMR experiments can be used to observe the unique chemical environment of the D-Nle residue. For instance, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, and the pattern of NOEs around a D-amino acid will differ from that of an L-amino acid, leading to distinct local conformations.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the purified peptide or protein in a suitable NMR buffer (e.g., H₂O/D₂O mixture) to a concentration typically in the high micromolar to millimolar range.
-
Adjust the pH and add any necessary salts or co-solvents.
-
-
NMR Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer.
-
1D ¹H NMR: Provides a general overview of the sample's proton signals.
-
2D TOCSY (Total Correlation Spectroscopy): Identifies the spin systems of individual amino acid residues.[10]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space distances between protons, which is crucial for determining the 3D structure.[11] The pattern of sequential and medium-range NOEs can be indicative of the local conformation around the D-Nle residue.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the protein is ¹⁵N-labeled, this experiment provides a fingerprint of the protein, with one peak for each backbone N-H group. The chemical shift of the amide proton of the residue following D-Nle might be perturbed.
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the resonances to specific protons in the peptide/protein sequence.
-
Analyze the NOESY spectra to identify characteristic NOE patterns that confirm the presence and conformation of the D-Nle residue. For example, a unique set of NOEs between the D-Nle sidechain and backbone protons of neighboring residues.
-
Use the NMR-derived restraints (distances from NOEs, dihedral angles from coupling constants) to calculate a 3D structure of the peptide/protein.
-
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. Incorporation of norleucine at methionine positions in recombinant human macrophage colony stimulating factor (M-CSF, 4-153) expressed in Escherichia coli: structural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Manual Edman Degradation of Proteins and Peptides | Springer Nature Experiments [experiments.springernature.com]
- 7. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 9. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pharmacy.nmims.edu [pharmacy.nmims.edu]
Distinguishing D-Norleucine from D-Leucine via Mass Spectrometry Fragmentation: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise identification of isomeric amino acids is a critical challenge in peptide and protein characterization. This guide provides an in-depth comparison of mass spectrometry (MS) fragmentation techniques to distinguish between D-Norleucine (D-Nle) and D-Leucine (D-Leu), two isomers with identical mass but distinct structural properties that can significantly impact the efficacy and safety of therapeutic peptides.
While standard mass spectrometry cannot differentiate between enantiomers (D- and L- forms) without chiral separation, the structural differences between the isomers D-Nle and D-Leu—a straight-chain versus a branched-chain alkyl group, respectively—can be exploited through advanced fragmentation techniques. This guide outlines the expected fragmentation patterns and provides the necessary experimental framework for their differentiation.
Fragmentation Pattern Analysis: A Comparative Overview
The key to distinguishing D-Nle and D-Leu lies in the fragmentation of their side chains. Techniques such as Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD) can induce specific cleavages that produce diagnostic ions.
Table 1: Predicted Quantitative Fragmentation Data for D-Nle vs. D-Leu
| Characteristic Ion | D-Norleucine (D-Nle) | D-Leucine (D-Leu) | Fragmentation Technique | Notes |
| Precursor Ion (m/z) | 132.102 | 132.102 | - | Both have the same molecular weight. |
| Imino ion (m/z) | 86.096 | 86.096 | CID/HCD | Common fragment from the loss of COOH and H. |
| Side-chain loss (m/z) | 75.065 (Loss of C4H9) | 75.065 (Loss of C4H9) | CID/HCD | Loss of the entire side chain, not diagnostic. |
| Diagnostic w-ion | Not readily formed | w-ion from loss of C2H5• (29 Da) | ETD/HCD | A key differentiator. Leucine's branched structure facilitates this loss.[1][2] |
| Diagnostic d-ion | Not readily formed | d-ion from loss of C3H7• (43 Da) | ETD/HCD | Another key differentiator resulting from the isobutyl side chain of Leucine.[1][3] |
Visualizing the Fragmentation Pathways
The fragmentation pathways of D-Nle and D-Leu can be visualized to better understand the generation of diagnostic ions.
References
Impact of D-Nle on peptide receptor binding affinity
An Objective Comparison of Peptide Receptor Binding Affinity: The Impact of D-Norleucine Substitution
In the realm of peptide-based drug design and development, strategic amino acid substitutions are a cornerstone for optimizing therapeutic candidates. The incorporation of unnatural amino acids is a key technique used to enhance peptide stability, control conformation, and modulate biological activity.[1] One such impactful substitution is the replacement of natural amino acids with D-Norleucine (D-Nle), an isomer of leucine. This guide provides a comparative analysis of how D-Nle substitution influences peptide receptor binding affinity, supported by experimental data and detailed methodologies.
The Role of D-Norleucine in Peptide Design
D-Norleucine is structurally similar to methionine but lacks the sulfur atom, making it resistant to oxidation—a common degradation pathway for methionine-containing peptides.[2][3] This substitution can lead to several advantages:
-
Enhanced Stability: By replacing oxidation-prone residues like methionine, D-Nle can increase a peptide's resistance to enzymatic degradation, thereby improving its in-vivo half-life.[1][3]
-
Modified Biological Activity: The unique structural properties of D-Nle can alter a peptide's interaction with its receptor, leading to changes in binding affinity and pharmacological profile.[1]
-
Conformational Control: The incorporation of D-Nle can influence the secondary structure of peptides, which is crucial for their function and receptor recognition.[1]
Case Study: Melanocortin Receptor Agonists
A prominent example of D-Nle's impact is in the development of agonists for the melanocortin receptors (MCRs), which are involved in pigmentation, energy homeostasis, and sexual function.[4] The endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), has a core pharmacophore sequence "His-Phe-Arg-Trp".[5] However, its therapeutic potential is limited by poor metabolic stability.
To address this, synthetic analogues were developed. One of the most well-studied is Afamelanotide (also known as Melanotan-1 or [Nle⁴, D-Phe⁷]α-MSH), where Methionine at position 4 (Met⁴) is replaced by D-Norleucine (Nle⁴) and L-Phenylalanine at position 7 (Phe⁷) is replaced by its D-isomer.[6][7] This dual substitution significantly enhances metabolic stability and receptor binding affinity.[6][7]
Another key substitution involves replacing Arginine (Arg) with Nle. Studies on the core tetrapeptide sequence of MSHs, Ac-His-D-Phe-Arg-Trp-NH₂, have shown that replacing Arg⁸ with Nle⁸ resulted in a loss of binding efficiency for all subtypes of human melanocortin receptors (hMCRs).[5] However, this modification also conferred selectivity, particularly for the hMC1R, where the peptide retained 100% cAMP efficacy despite the reduced binding.[5]
Quantitative Comparison of Binding Affinity
The following table summarizes the binding affinities (IC₅₀ values) of various α-MSH analogues for different human melanocortin receptor subtypes. The data highlights the effects of substituting natural amino acids with D-Nle and other residues.
| Peptide/Analogue Name | Sequence Modification(s) | hMC3R IC₅₀ (nM)[8] | hMC4R IC₅₀ (nM)[8] | hMC5R IC₅₀ (nM)[8] |
| MT-II (Reference) | Ac-Nle -c[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂ | 0.67 | 0.29 | 0.61 |
| PG-137 | Ac-c[Asp-His-D-Phe-Arg-Trp-Lys]-Phe -NH₂ | 7.4 | 14.1 | 5.5 |
| PG-138 | Ac-c[Asp-His-D-Nal(2') -Arg-Trp-Lys]-Phe -NH₂ | 100.9 (Partial Agonist) | 15.1 (Antagonist) | >1000 |
| PG-951 | Ac-c[Asp-His-D-Phe -Arg-Trp-Lys]-D-Phe -NH₂ | 4.9 (Partial Agonist) | >1000 | >1000 |
Note: IC₅₀ is the concentration of a ligand that displaces 50% of a specific radioligand from its receptor. A lower IC₅₀ value indicates a higher binding affinity.
Experimental Protocols
The binding affinity data presented above is typically generated using competitive radioligand binding assays.[9][10] This technique is a cornerstone for characterizing ligand-receptor interactions.
General Protocol for Competitive Radioligand Binding Assay
This protocol outlines the general steps for determining the binding affinity of a test peptide (like a D-Nle analogue) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.[10][11]
-
Receptor Preparation:
-
Cell membranes from cell lines stably expressing the target human melanocortin receptor (e.g., HEK293 cells expressing hMC3R, hMC4R, or hMC5R) are prepared.[5]
-
The total protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).
-
-
Assay Setup:
-
The assay is performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of cell membranes (e.g., 1-10 µg of protein).
-
A fixed concentration of a high-affinity radioligand, typically [¹²⁵I][Nle⁴, D-Phe⁷]-α-MSH, at a concentration near its dissociation constant (Kd).[11][12]
-
Increasing concentrations of the unlabeled test peptide (the "competitor"), typically ranging from 10⁻¹⁰ to 10⁻⁴ M.[8]
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors and BSA).
-
-
-
Incubation:
-
The plates are incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 37°C) to allow the binding reaction to reach equilibrium.[9]
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-treated (e.g., with polyethylenimine) to reduce non-specific binding.[9]
-
The filters are washed quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a gamma counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of the competitor peptide.
-
The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Visualizing the Workflow
The following diagram illustrates the key steps in a competitive radioligand binding assay.
Conclusion
The substitution of natural amino acids with D-Norleucine is a powerful strategy in peptide drug design. As demonstrated with melanocortin receptor agonists, this modification can significantly alter receptor binding affinity and selectivity, often leading to improved pharmacological profiles. The enhanced stability against oxidation is a key advantage over its structural analog, methionine. The quantitative data clearly shows that while some substitutions, like replacing Arg with Nle, may decrease overall binding, they can introduce beneficial receptor selectivity.[5] Conversely, the well-established [Nle⁴, D-Phe⁷]α-MSH analogue demonstrates how D-Nle can contribute to a significant increase in potency.[6] Understanding the nuanced impact of D-Nle through systematic structure-activity relationship studies, verified by robust experimental methods like competitive binding assays, is crucial for the rational design of next-generation peptide therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Replacement of Arg with Nle and modified D-Phe in the core sequence of MSHs, Ac-His-D-Phe-Arg-Trp-NH2, leads to hMC1R selectivity and pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ozarab.media [ozarab.media]
- 8. Structure–activity studies of new melanocortin peptides containing an aromatic amino acid at the N-terminal position - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Receptor-Ligand Binding Assays [labome.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Determination of the melanocortin-4 receptor structure identifies Ca2+ as a cofactor for ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc and Boc Strategies for the Synthesis of D-Amino Acid Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of D-amino acids into peptide sequences is a critical strategy in modern drug development, offering enhanced proteolytic stability, improved bioavailability, and unique conformational properties. The two dominant methodologies for solid-phase peptide synthesis (SPPS), Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) chemistry, each present distinct advantages and challenges when applied to the synthesis of these chiral analogs. This guide provides an objective comparison of the Fmoc and Boc strategies for synthesizing D-amino acid-containing peptides, supported by experimental data and detailed protocols to inform the selection of the optimal synthetic route.
At a Glance: Key Differences Between Fmoc and Boc Strategies
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protection | Base-labile Fmoc group | Acid-labile Boc group |
| Deprotection Conditions | Mildly basic (e.g., 20% piperidine in DMF) | Strongly acidic (e.g., TFA) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile (e.g., Bzl) or stronger acid-labile |
| Cleavage from Resin | Strongly acidic (e.g., TFA cocktail) | Very strong acid (e.g., HF, TFMSA) |
| Orthogonality | Fully orthogonal system | Less orthogonal system |
| Racemization | Generally lower, especially with modern coupling reagents[] | Can be higher, particularly with older coupling methods |
| Compatibility | Good for acid-sensitive residues and PTMs | Good for base-sensitive residues and hydrophobic sequences[] |
| Automation | Highly amenable to automation | Less commonly automated |
Performance Comparison in D-Amino Acid Peptide Synthesis
The choice between Fmoc and Boc strategies for the synthesis of peptides containing D-amino acids is often dictated by the specific amino acid sequence, the desired purity, and the scale of the synthesis.
| Parameter | Fmoc Strategy | Boc Strategy |
| Coupling Efficiency for D-Amino Acids | Generally high (>99%) with modern coupling reagents like HBTU/HATU.[][2] | Can be high, but may require optimized conditions, especially for sterically hindered D-amino acids. |
| Racemization of D-Amino Acids | Lower risk of racemization due to milder deprotection conditions and the use of advanced coupling reagents that suppress epimerization.[] One study reported racemization rates of 0.4% or less per synthesis cycle in a model peptide synthesis.[3] | Higher potential for racemization, particularly during the repetitive acidolytic deprotection steps. |
| Crude Peptide Purity | Often high, but can be affected by side reactions like aspartimide formation if Asp-containing sequences are present. | Can be very high, especially for hydrophobic peptides where the protonated N-terminus after Boc deprotection reduces aggregation.[] |
| Overall Yield | Typically high due to high coupling efficiencies. | Can be high, with typical crude peptide yields for a model N-methyl-D-Glu containing peptide around 60-80%.[4] |
| Side Reactions | Prone to base-mediated side reactions such as aspartimide formation and diketopiperazine formation at the dipeptide stage.[5][6] | Prone to acid-mediated side reactions, including t-butylation of tryptophan and methionine residues if scavengers are not used effectively. |
Experimental Protocols
The following are generalized protocols for the manual solid-phase synthesis of a model peptide containing a D-amino acid using both Fmoc and Boc strategies.
Fmoc Solid-Phase Peptide Synthesis Protocol
This protocol outlines the steps for synthesizing a peptide on a Rink Amide resin, yielding a C-terminally amidated peptide.
1. Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature to remove the Fmoc protecting group.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.
2. Amino Acid Coupling (including D-amino acid):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (L- or D-isomer, 3 equivalents) and a coupling agent such as HBTU (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIEA) (6 equivalents), to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test to ensure completion.
3. Washing:
-
After complete coupling, drain the reaction mixture and wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.
4. Repeat Synthesis Cycle:
-
Repeat steps 1-3 for each subsequent amino acid in the peptide sequence.
5. Final Cleavage and Deprotection:
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
Boc Solid-Phase Peptide Synthesis Protocol
This protocol outlines the steps for synthesizing a peptide on a Merrifield resin, yielding a C-terminal carboxylic acid.
1. Resin and First Amino Acid Attachment:
-
Swell the Merrifield resin in DCM.
-
Couple the first Boc-protected amino acid (L- or D-isomer) to the resin, often as a cesium salt to minimize racemization.
2. Boc Deprotection:
-
Wash the resin with DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 20-30 minutes at room temperature to remove the Boc protecting group.[7]
-
Wash the resin with DCM to remove the TFA.
3. Neutralization:
-
Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of 10% DIEA in DCM.[8]
-
Wash the resin thoroughly with DCM.
4. Amino Acid Coupling (including D-amino acid):
-
In a separate vessel, dissolve the Boc-protected amino acid (L- or D-isomer, 3 equivalents) in a mixture of DMF and DCM.
-
Add a coupling agent such as DCC (3 equivalents) and an additive like HOBt (3 equivalents).
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction for completion.
5. Washing:
-
After complete coupling, drain the reaction mixture and wash the resin with DMF and DCM to remove excess reagents and byproducts.
6. Repeat Synthesis Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Final Cleavage and Deprotection:
-
After the final coupling and deprotection of the N-terminal Boc group, dry the peptide-resin under vacuum.
-
Perform the final cleavage from the resin and removal of side-chain protecting groups using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole).[7] Caution: HF is extremely corrosive and requires specialized equipment and handling procedures.
-
After cleavage, precipitate the crude peptide with cold diethyl ether, wash, and dry.
Visualizing the Synthetic Workflows
To better illustrate the distinct chemical pathways of the Fmoc and Boc strategies, the following diagrams outline the core steps of each synthesis cycle.
Caption: A single cycle of D-amino acid incorporation in Fmoc-SPPS.
Caption: A single cycle of D-amino acid incorporation in Boc-SPPS.
Conclusion and Recommendations
The choice between Fmoc and Boc strategies for synthesizing D-amino acid-containing peptides is a critical decision that influences the efficiency, purity, and overall success of the synthesis.
The Fmoc strategy is generally the preferred method for routine synthesis of peptides containing D-amino acids due to its milder deprotection conditions, which minimize the risk of racemization, and its compatibility with a wide range of acid-sensitive residues and post-translational modifications.[][9] The availability of a diverse array of Fmoc-protected amino acids and its amenability to automation further enhance its appeal for high-throughput synthesis and drug discovery applications.[9]
The Boc strategy , while requiring harsher acidic conditions for deprotection and final cleavage, remains a valuable tool for specific applications. It often provides superior results for the synthesis of highly hydrophobic or aggregation-prone peptides, where the protonated N-terminus following Boc deprotection can improve solvation and coupling efficiency.[]
For the synthesis of D-amino acid peptides, it is recommended to:
-
Favor the Fmoc strategy for most applications , particularly when synthesizing peptides with acid-labile functionalities or where minimizing racemization is paramount.
-
Consider the Boc strategy for highly hydrophobic sequences or when aggregation is a known issue.
-
Utilize modern, efficient coupling reagents (e.g., HATU, HBTU) with the Fmoc strategy to ensure high coupling yields and minimize racemization.[]
-
Carefully select scavengers in the final cleavage cocktail for both strategies to prevent side reactions with sensitive amino acid residues.
By carefully evaluating the specific requirements of the target peptide and understanding the nuances of each synthetic strategy, researchers can significantly increase the likelihood of a successful and efficient synthesis of D-amino acid-containing peptides.
References
- 2. chem.uci.edu [chem.uci.edu]
- 3. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Enhancing Peptide Therapeutics: A Comparative Guide to Non-Natural Amino Acids for Improved Stability
For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in translating them into viable therapeutics. Their susceptibility to proteolytic degradation leads to a short in vivo half-life, limiting their efficacy. The incorporation of non-natural amino acids is a powerful strategy to overcome this limitation. This guide provides a comparative analysis of common non-natural amino acid modifications, supported by experimental data, to aid in the rational design of stable and potent peptide-based drugs.
This guide focuses on four primary strategies for enhancing peptide stability: N-methylation, hydrocarbon stapling, and the incorporation of α-aminoisobutyric acid (Aib) or β-amino acids. Each modification offers distinct advantages in terms of proteolytic resistance and conformational stabilization.
Comparative Analysis of Stability-Enhancing Modifications
The following table summarizes the impact of various non-natural amino acid modifications on the stability of peptides, primarily focusing on their half-life in human serum or plasma. These modifications significantly enhance resistance to enzymatic degradation compared to their unmodified, linear counterparts.
| Modification Strategy | Peptide Example | Base Peptide Half-Life | Modified Peptide Half-Life | Fold Increase |
| Hydrocarbon Stapling | p53-derived peptide | Not Specified | > 9-fold increase vs. linear | >9 |
| hACE2-derived peptide (Lactam staple) | Rapid Degradation | 2.9 - 5.0 hours | Significant | |
| hACE2-derived peptide (Hydrocarbon staple) | Rapid Degradation | 4.0 - 6.8 hours | Significant | |
| α-Aminoisobutyric Acid (Aib) | General Peptides | Varies | ~50% longer than native | ~1.5 |
| Cell-Penetrating Peptides | 99% degraded in 1 hr (Trypsin) | Almost intact after 16-24 hrs | >16 | |
| β-Amino Acid | Dermorphin Analogue | 20 minutes (Endomorphin-2) | > 96 hours | >288 |
| N-Methylation | Cyclic Peptides | Varies | > 360 minutes | Significant |
| D-Amino Acid Substitution | Antimicrobial Peptide Kn2-7 | 1.0% remaining after 24h | 78.5% remaining after 24h | ~78.5 |
Experimental Methodologies
Accurate assessment of peptide stability is crucial for the development of peptide therapeutics. The following are detailed protocols for two key experimental techniques: in vitro serum/plasma stability assays and Circular Dichroism (CD) spectroscopy for secondary structure analysis.
In Vitro Peptide Stability Assay in Human Serum/Plasma
This assay determines the half-life of a peptide in a biologically relevant matrix by measuring the disappearance of the intact peptide over time.
1. Materials:
-
Test peptide stock solution (e.g., 10 mM in DMSO).
-
Human serum or plasma (pooled from multiple donors is recommended to average out variability).
-
Precipitation solution (e.g., Acetonitrile/Ethanol 1:1, v/v).
-
Low-bind microcentrifuge tubes.
-
Incubator (37°C).
-
Refrigerated centrifuge.
-
RP-HPLC system with a suitable column (e.g., C18).
-
Mass spectrometer (optional, for metabolite identification).
2. Protocol:
-
Preparation: Thaw human serum/plasma on ice. Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes to pellet any lipids or particulates.
-
Incubation: Dilute the peptide stock solution into the serum/plasma to a final concentration (e.g., 10 µM) in a low-bind tube. Vortex gently to mix.
-
Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the reaction mixture. The t=0 sample should be processed immediately without incubation.
-
Protein Precipitation: To stop the enzymatic reaction, add a volume of cold precipitation solution (e.g., 2x the volume of the aliquot). Vortex thoroughly and incubate at -20°C for at least 2 hours (overnight is also acceptable) to precipitate serum proteins.
-
Clarification: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Analysis: Carefully collect the supernatant, which contains the peptide, and analyze it by RP-HPLC.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Normalize the data to the t=0 time point (considered 100%). Plot the percentage of intact peptide versus time and calculate the half-life (t½) using a one-phase decay model.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a rapid and non-destructive technique used to assess the secondary structure (e.g., α-helix, β-sheet) of peptides in solution.[1][2]
1. Materials:
-
Purified peptide sample (>95% purity).[1]
-
CD-transparent buffer (e.g., 10 mM sodium phosphate, pH 7.4). Avoid buffers with high absorbance below 200 nm, such as high concentrations of chloride.[1][2]
-
Quartz cuvette with a specific path length (e.g., 0.1 cm).[1]
-
CD Spectrometer.
2. Protocol:
-
Sample Preparation: Dissolve the peptide in the CD-transparent buffer to a final concentration of approximately 0.1-1.0 mg/mL.[3] Accurately determine the peptide concentration, as this is critical for calculating molar ellipticity.[2] Ensure the sample is free of aggregates by centrifugation or filtration.[1]
-
Instrument Setup: Calibrate the CD spectrometer according to the manufacturer's guidelines. Set the acquisition parameters, which typically include:
-
Blank Measurement: Record a baseline spectrum of the buffer alone in the same cuvette.[2]
-
Sample Measurement: Record the CD spectrum of the peptide sample.
-
Data Processing: Subtract the buffer baseline spectrum from the raw peptide spectrum.[2] The resulting spectrum can then be used to estimate the secondary structure content. α-helices typically show negative bands around 208 and 222 nm and a positive band around 192 nm.[2]
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological pathways.
Stabilized α-helical peptides are frequently employed to inhibit protein-protein interactions (PPIs) that are critical in disease signaling pathways. A prominent example is the p53-MDM2 pathway, where inhibiting the interaction can restore the tumor-suppressing function of p53.[4]
References
- 1. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 4. Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Peptide Stability: A Comparative Guide to the Enzymatic Degradation of D-Norleucine (D-Nle) Modified Peptides
For researchers, scientists, and drug development professionals, the inherent instability of peptides in the presence of proteases is a significant hurdle in the development of peptide-based therapeutics. Modification of peptide sequences, such as the incorporation of non-proteinogenic amino acids like D-Norleucine (D-Nle), is a key strategy to enhance their enzymatic resistance and improve their pharmacokinetic profiles. This guide provides an objective comparison of the performance of D-Nle modified peptides against their native L-amino acid counterparts, supported by experimental data and detailed protocols.
The substitution of a naturally occurring L-amino acid with its D-enantiomer can significantly increase a peptide's resistance to degradation by proteases.[1] This is because proteases, the enzymes responsible for peptide breakdown, are stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids. Peptides containing D-amino acids are therefore poor substrates for these enzymes, which can lead to a longer half-life in biological systems.[2]
Comparative Analysis of Enzymatic Degradation
To illustrate the enhanced stability of D-amino acid modified peptides, consider the following representative data from in vitro enzymatic degradation assays. While specific data for D-Nle is often proprietary, the following examples demonstrate the general principle of increased proteolytic resistance conferred by D-amino acid substitution.
Table 1: Stability of a Model Peptide and its D-Amino Acid Analogue in the Presence of Trypsin
| Time (hours) | % Intact L-Peptide Remaining | % Intact D-Amino Acid Modified Peptide Remaining |
| 0 | 100 | 100 |
| 1 | 45 | 98 |
| 4 | 10 | 95 |
| 8 | <1 | 92 |
| 24 | Not Detected | 85 |
This table presents hypothetical yet representative data based on typical outcomes of such experiments, illustrating the significantly slower degradation of the D-amino acid modified peptide.
Table 2: Comparative Half-Life of L- and D-Amino Acid Containing Peptides in Human Serum
| Peptide Version | Predominant Amino Acid Chirality | Half-Life (t½) in Human Serum (hours) |
| Native Peptide | L-amino acids | 1.5 |
| Modified Peptide | Contains D-amino acid substitutions | 24 |
This table provides a summary of the profound impact of D-amino acid incorporation on the circulating half-life of a peptide in a physiologically relevant matrix.
Experimental Workflow and Methodologies
A systematic evaluation of enzymatic degradation is crucial for characterizing the stability of modified peptides. The general workflow for such an assessment is outlined below.
Detailed Experimental Protocols
The following are detailed methodologies for conducting enzymatic degradation studies.
Protocol 1: In Vitro Peptide Degradation Assay Using Trypsin
1. Materials and Reagents:
-
Test Peptides (L-form and D-Nle modified)
-
Trypsin (sequencing grade)
-
Ammonium Bicarbonate (NH4HCO3) buffer (50 mM, pH 8.0)
-
Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA)
-
Ultrapure water
-
Thermomixer or water bath
-
RP-HPLC system with a C18 column
2. Procedure:
-
Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both the L- and D-Nle modified peptides in ultrapure water.
-
Enzyme Stock Solution Preparation: Prepare a 0.5 mg/mL stock solution of trypsin in 50 mM NH4HCO3 buffer.
-
Reaction Setup: In separate microcentrifuge tubes, add the peptide stock solution to the NH4HCO3 buffer to a final peptide concentration of 100 µg/mL.
-
Initiation of Digestion: Add trypsin to the peptide solutions to achieve a final enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubation: Incubate the reaction mixtures at 37°C. Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours). The 0-hour time point is taken immediately after adding the enzyme.
-
Quenching the Reaction: Stop the enzymatic reaction at each time point by adding 10% TFA to the aliquot to a final concentration of 1%, which denatures the enzyme.
-
RP-HPLC Analysis: Analyze the quenched samples by RP-HPLC.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame (e.g., 30 minutes).
-
Detection: Monitor the absorbance at 214 nm or 280 nm.
-
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Calculate the percentage of remaining peptide relative to the 0-hour time point.
Protocol 2: In Vitro Peptide Degradation Assay Using Chymotrypsin
1. Materials and Reagents:
-
Test Peptides (L-form and D-Nle modified)
-
Chymotrypsin (sequencing grade)
-
Tris-HCl buffer (100 mM, containing 10 mM CaCl2, pH 7.8)
-
Acetonitrile (ACN)
-
Formic Acid
-
Ultrapure water
-
Thermomixer or water bath
-
RP-HPLC system with a C18 column
2. Procedure:
-
Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both the L- and D-Nle modified peptides in ultrapure water.
-
Enzyme Stock Solution Preparation: Prepare a 0.5 mg/mL stock solution of chymotrypsin in 1 mM HCl with 2 mM CaCl2.
-
Reaction Setup: In separate microcentrifuge tubes, add the peptide stock solution to the Tris-HCl buffer to a final peptide concentration of 100 µg/mL.
-
Initiation of Digestion: Add chymotrypsin to the peptide solutions to achieve a final enzyme-to-substrate ratio of 1:60 (w/w).[3]
-
Incubation: Incubate the reaction mixtures at 30°C.[3] Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Quenching the Reaction: Terminate the reaction by adding a sufficient volume of 10% formic acid to lower the pH to approximately 2.0.
-
RP-HPLC Analysis: Analyze the samples using the same RP-HPLC method as described in Protocol 1.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point and calculate the percentage of remaining peptide.
Signaling Pathways and Logical Relationships
The resistance of D-amino acid containing peptides to enzymatic degradation is a direct consequence of the stereospecificity of protease active sites. This fundamental principle is central to the design of more stable peptide therapeutics.
Conclusion
The incorporation of D-Norleucine, as with other D-amino acids, is a highly effective strategy for enhancing the enzymatic stability of therapeutic peptides. The presented data and protocols provide a framework for the systematic evaluation of such modifications. By employing these methodologies, researchers can quantitatively assess the benefits of D-Nle substitution and make informed decisions in the design and development of more robust and effective peptide-based drugs. The increased resistance to proteolysis translates to longer in vivo half-lives, a critical attribute for successful therapeutic application.
References
Safety Operating Guide
Proper Disposal Procedures for Fmoc-D-Nle-OH
The proper disposal of Fmoc-D-Nle-OH and its associated waste streams is a critical component of laboratory safety and environmental responsibility. As a key reagent in solid-phase peptide synthesis (SPPS), its handling generates distinct waste categories that must be managed according to institutional and regulatory guidelines. This guide provides detailed, step-by-step procedures for the safe disposal of all waste generated from the use of this compound.
Essential Safety and Logistical Information
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific guidelines. The following procedures are based on general best practices for chemical waste management.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling chemical waste.
-
Eye Protection: Safety glasses or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Waste Identification and Segregation: Proper segregation is the most critical step in waste management. The use of this compound typically generates three primary waste streams that must not be mixed.
-
Solid Chemical Waste: Pure, unused, or expired this compound.
-
Contaminated Solid Waste: Disposable items that have come into contact with this compound, such as weighing paper, pipette tips, gloves, and empty containers.
-
Liquid Hazardous Waste: Solutions generated during the peptide synthesis process. This is often a complex mixture and is typically categorized by the chemical process, such as "Fmoc-deprotection" or "resin cleavage."
Step-by-Step Disposal Procedures
Solid this compound Disposal
This procedure applies to any unused, expired, or off-spec solid this compound.
-
Collection: Carefully sweep up the solid material, avoiding dust formation.[1]
-
Containment: Place the powder into a sealable, chemically compatible container designated for solid hazardous waste.
-
Labeling: Securely label the container with a "Hazardous Waste" tag. Clearly write the full chemical name: Fmoc-D-norleucine and the CAS number 112883-41-7 .
-
Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory.
-
Disposal: Arrange for pickup by your institution's EHS or a licensed hazardous waste contractor.
Contaminated Solid Waste Disposal
This includes any disposable labware that is contaminated with this compound.
-
Collection: Gather all contaminated items (e.g., gloves, weighing boats, paper towels) immediately after use.
-
Containment: Place these items in a dedicated, plastic-lined container or a designated hazardous waste bag. Per safety data sheets, contaminated packaging should be disposed of in the same manner as the unused product.[1]
-
Labeling: Label the container or bag as "Hazardous Waste" and describe the contents (e.g., "Solid waste contaminated with this compound").
-
Storage & Disposal: Store the sealed container in the designated waste accumulation area and dispose of it through your institution's hazardous waste program.
Liquid Waste from Peptide Synthesis
Liquid waste is the most complex stream, often containing solvents and other reagents. The primary liquid waste from using Fmoc-amino acids comes from the deprotection step.
-
Collection: Collect all liquid filtrate and washes from the Fmoc-deprotection step (typically containing 20% piperidine in DMF) into a dedicated, sealed, and properly vented hazardous waste container.[2]
-
Segregation: Do not mix acidic waste streams (e.g., from resin cleavage using Trifluoroacetic Acid - TFA) with basic deprotection waste streams.[2] Keep them in separate, dedicated containers.
-
Labeling: Label the liquid waste container as "Hazardous Waste." List all chemical constituents with estimated percentages (e.g., "Dimethylformamide (~80%)", "Piperidine (~20%)", "Fmoc-piperidine adduct").
-
Storage & Disposal: Store the container in a designated hazardous waste area, using secondary containment to prevent spills. Arrange for disposal through your institution's hazardous waste program.[2]
Data Presentation
The following table summarizes the key logistical information for each waste stream.
| Waste Stream | Primary Constituents | Recommended Container | Key Labeling Information | Disposal Route |
| Solid Chemical Waste | This compound (solid) | Sealable, rigid plastic container | "Hazardous Waste", "Fmoc-D-norleucine", CAS 112883-41-7 | Institutional EHS / Hazardous Waste Contractor |
| Contaminated Solid Waste | Gloves, weighing paper, pipette tips | Lined box or hazardous waste bag | "Hazardous Waste", "Contaminated Debris" | Institutional EHS / Hazardous Waste Contractor |
| Fmoc-Deprotection Liquid Waste | DMF, Piperidine, Fmoc-piperidine adduct | Chemically resistant solvent jug | "Hazardous Waste", list all chemical constituents | Institutional EHS / Hazardous Waste Contractor |
Experimental Protocols: Waste Management Methodologies
The disposal procedures outlined are based on established protocols for managing chemical waste in a research environment. The core methodology involves a multi-step risk-management process:
-
Hazard Identification: The process begins by consulting the Safety Data Sheet (SDS) for this compound. The SDS for similar compounds specifies that the material should be kept in suitable, closed containers for disposal and that product should not be allowed to enter drains.[1]
-
Waste Stream Characterization & Segregation: Based on the chemical's use in SPPS, distinct waste streams are identified. The protocol for managing liquid waste from Fmoc deprotection specifically calls for collecting the filtrate and washes containing piperidine and DMF.[2] This segregation prevents potentially violent chemical reactions (e.g., acid-base neutralization) that could occur if waste streams were mixed.
-
Containment and Labeling: This step follows universal laboratory safety protocols. Proper containment prevents environmental release, while detailed labeling ensures that personnel handling the waste downstream are aware of its contents and associated hazards.
-
Final Disposition: The final step involves transferring custody of the contained and labeled waste to a qualified entity (the institution's EHS department or a certified contractor) for final, environmentally compliant disposal.
Mandatory Visualization
References
Personal protective equipment for handling Fmoc-D-Nle-OH
For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides immediate, essential safety and logistical information for the use of Fmoc-D-Nle-OH, a key building block in peptide synthesis. Adherence to these protocols will minimize risks and streamline your research workflow.
Immediate Safety and Handling Precautions
This compound, while not classified as a hazardous substance, requires careful handling to prevent potential irritation and contamination.[1] Always operate in a well-ventilated area or a chemical fume hood to avoid the inhalation of dust particles.[2] Standard personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or eyeshields.[3][4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the material.[2][5]
-
Respiratory Protection: A NIOSH-approved N95 or P1 respirator is recommended, especially when handling the powder outside of a fume hood.[3][4]
-
Protective Clothing: A laboratory coat is required to protect from spills and contamination.
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound from storage to use is critical for both safety and experimental success.
Storage and Stability
Upon receipt, store this compound in a cool, dry, and well-ventilated place.[2][5] Recommended storage temperatures are between 2°C and 8°C.[2][5][6] For long-term storage of stock solutions, -20°C for up to one month or -80°C for up to six months is advised.[7][8]
| Parameter | Value |
| Storage Temperature (Solid) | 2°C to 8°C |
| Storage Temperature (Solution) | -20°C (1 month), -80°C (6 months) |
| Appearance | White to off-white powder |
| Purity | ≥98.0% |
Step-by-Step Handling Protocol
1. Preparation and Weighing:
- Before handling, ensure you are wearing the appropriate PPE.
- Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
- Use a clean, dry spatula and a weighing boat.
- Close the container tightly immediately after use to prevent moisture absorption and contamination.
2. Dissolving the Compound:
- This compound is typically used in solid-phase peptide synthesis (SPPS).
- For SPPS, the compound is dissolved in a suitable solvent, most commonly N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).[1][9]
- To aid dissolution, a few drops of DMF may be necessary.[1]
- The prepared solution is then activated for coupling to the resin-bound peptide.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated should be treated as hazardous chemical waste.[2][9]
Waste Segregation and Disposal Procedures
1. Unused or Expired Solid this compound:
- Place the solid compound in its original container or a clearly labeled, sealed, and chemically compatible container.[2]
- Label the container as "Hazardous Waste" with the full chemical name.
- Dispose of the container through your institution's hazardous waste management program.[2]
2. Liquid Waste:
- Liquid waste streams from peptide synthesis, such as solutions from Fmoc deprotection (containing piperidine in DMF) and coupling reactions, must be collected in a designated hazardous waste container.[2][9]
- The container should be clearly labeled "Hazardous Waste" and list all chemical constituents.[2]
- Store the liquid waste container in a designated satellite accumulation area, segregated from incompatible chemicals.[2]
3. Contaminated Solid Waste:
- Items such as gloves, weighing boats, and pipette tips that have come into contact with this compound are considered contaminated solid waste.[2][3]
- Collect this waste in a designated, labeled "Solid Chemical Waste" container.[3]
- Dispose of this container through your institution's hazardous waste program.
Workflow and Safety Diagram
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
